Rhenium trioxide
Description
Structure
2D Structure
Properties
IUPAC Name |
trioxorhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJKUDBYALHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Re](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061662 | |
| Record name | Rhenium oxide (ReO3) | |
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Molecular Weight |
234.205 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid with a green luster (solid may appear blue); [Merck Index] Green or violet odorless powder; [MSDSonline] | |
| Record name | Rhenium trioxide | |
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CAS No. |
1314-28-9 | |
| Record name | Rhenium oxide (ReO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-28-9 | |
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| Record name | Rhenium trioxide | |
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| Record name | Rhenium oxide (ReO3) | |
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| Record name | Rhenium oxide (ReO3) | |
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| Record name | Rhenium trioxide | |
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| Record name | RHENIUM TRIOXIDE | |
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Synthetic Methodologies for Rhenium Trioxide and Analogous Structures
Bulk Synthesis Approaches for Crystalline Rhenium Trioxide
The production of bulk crystalline ReO3 primarily involves the reduction of higher-valent rhenium oxides, particularly rhenium heptoxide (Re2O7), or the decomposition of specific rhenium-containing precursors.
The synthesis of this compound often employs "soft" chemical reduction of Rhenium Heptoxide (Re2O7), a method that avoids overly aggressive reducing conditions which could lead to the formation of lower oxidation state oxides like ReO2 or metallic rhenium. acs.orgchemrxiv.org This controlled reduction is crucial for isolating the desired Re(VI) state in ReO3.
Carbon monoxide (CO) is an effective gaseous reductant for the synthesis of ReO3 from Re2O7. acs.orgchemrxiv.org The reaction proceeds as an oxidation-reduction process where Re(VII) is reduced to Re(VI), and C(II) is oxidized to C(IV). chemequations.com
Reaction: Re2O7 + CO → 2ReO3 + CO2 chemequations.com
A modified high-pressure method involves the reduction of finely ground Re2O7 with carbon monoxide at elevated temperature and pressure. cdnsciencepub.com This technique has been shown to produce very pure this compound with high yields. cdnsciencepub.com In one specific protocol, the reaction is carried out at 200°C under 500 p.s.i.g. of CO pressure for 24 hours, achieving yields of approximately 90%. cdnsciencepub.com The resulting product is washed with water to remove any unreacted Re2O7 and then dried. cdnsciencepub.com
Ethers serve as effective reducing agents in what are known as "soft" reduction pathways for synthesizing ReO3 from Re2O7. acs.orgchemrxiv.org This approach is particularly adaptable for liquid-phase colloidal synthesis, where gaseous reactants like CO are more difficult to manage. acs.org Ethers with long carbon chains or multiple ether functionalities can act as both reducing agents and solvents. acs.org
One established method involves the solvothermal decomposition of a pre-synthesized Rhenium Heptoxide-dioxane complex. researchgate.net However, some researchers have found the reduction of Re2O7 with dioxane to be cumbersome, with challenges in achieving high yields. cdnsciencepub.com
A more recent colloidal hot-injection strategy utilizes long-chain ethers to reduce Re2O7. acs.orgchemrxiv.org In a typical synthesis, a solution of Re2O7 in a solvent like triglyme (B29127) (TGY) is injected into a hot mixture of ethers, such as di-n-octyl ether (DOE) and 1-octadecene (B91540) (ODE), at temperatures ranging from 100 to 260°C. acs.org The immediate color change of the solution signifies the formation of ReO3 nanocrystals. chemrxiv.org The reactivity of the ether is a key factor; for instance, DOE reacts with Re2O7 at room temperature, indicating its suitability as a reducing agent in this process. acs.org
| Parameter | Gaseous (CO) Reduction | Ether-Based (Colloidal) Reduction |
| Precursor | Rhenium Heptoxide (Re2O7) | Rhenium Heptoxide (Re2O7) |
| Reductant | Carbon Monoxide (CO) | Long-chain ethers (e.g., Di-n-octyl ether) |
| Temperature | 200°C | 100 - 260°C |
| Pressure | ~500 p.s.i.g. | Atmospheric |
| Phase | Gas-Solid | Liquid (Colloidal) |
| Yield | High (~90%) | Varies with conditions |
Solution Combustion Synthesis (SCS) is a versatile technique used for producing a variety of inorganic materials, including precursors for rhenium oxides. researchgate.net The method is based on a self-sustaining, exothermic redox reaction between an oxidizer (typically a metal salt) and a fuel (an organic compound) in an aqueous solution. researchgate.net
While often employed to synthesize metallic rhenium, SCS can be tuned to yield rhenium oxides like ReO3. mdpi.comresearchgate.net The key parameter is the fuel-to-oxidizer ratio (φ). mdpi.com When the reaction is run with an excess of the oxidizer (φ < 1), the incomplete reduction of the rhenium precursor, such as ammonium (B1175870) perrhenate (B82622) (NH4ReO4), leads to the formation of ReO3 and ReO2. mdpi.comresearchgate.net Fuels like glucose and urea (B33335) are commonly used due to their ability to form stable complexes with the metal, which facilitates a gel formation that ignites upon heating. researchgate.netmdpi.com
| SCS Parameter | Condition for ReO3 Formation | Typical Components |
| Fuel-to-Oxidizer Ratio (φ) | Oxidizer Excess (φ < 1) | Oxidizer: Ammonium Perrhenate (NH4ReO4) |
| Outcome | Incomplete reduction, formation of ReO2 and ReO3 | Fuel: Glucose, Urea |
The controlled thermal decomposition of various rhenium-containing precursors is another significant pathway to obtaining this compound.
Ammonium perrhenate (NH4ReO4) is a common starting material. ontosight.ai When heated in an inert atmosphere, NH4ReO4 decomposes in a stepwise manner. researchgate.netresearchgate.net The initial decomposition yields Rhenium Heptoxide (Re2O7), which is subsequently reduced by the ammonia (B1221849) gas released during the process to form intermediate oxides, including ReO3. researchgate.netresearchgate.net It is important to note that at temperatures above 300°C, ReO3 can undergo disproportionation, yielding Re2O7 and ReO2. researchgate.netresearchgate.net
Decomposition Pathway:
2NH4ReO4(s) → Re2O7(s) + 2NH3(g) + H2O(g) mdpi.com
Re2O7(s) + NH3(g) → ReO3(s) + ... mdpi.comresearchgate.net
Organic precursors of rhenium also serve as effective sources for ReO3. The thermal decomposition of compounds such as Re4O2(OMe)16 and Re2O5(acac)2 in air at temperatures below 400°C can produce powders containing a crystalline phase with the ReO3 structure. slu.se Similarly, heating Re4O2(OMe)16 in an inert atmosphere between 300-400°C also yields the ReO3 phase. slu.se
A surfactant-free method for producing single-crystalline ReO3 nanocubes involves the controlled reduction of Re2O7 by sandwiching it between silicon wafers and heating it to 250°C. nih.gov
"Soft" Reduction Pathways of Rhenium Heptoxide (Re2O7)
Thin Film Deposition Techniques for this compound
The fabrication of high-quality this compound thin films is challenging due to the difficulty in stabilizing the Re(VI) oxidation state. arxiv.orgresearchgate.net Nevertheless, several physical vapor deposition techniques have been successfully developed.
Reactive magnetron sputtering is a primary method for depositing ReO3 films. researchgate.netiaea.org In this process, a metallic rhenium target is sputtered in a reactive atmosphere containing argon and oxygen. arxiv.orgacs.org The as-deposited films are typically an amorphous rhenium oxide (ReOx) when deposited at room temperature. arxiv.orgresearchgate.net A subsequent post-deposition annealing step is crucial. Annealing these amorphous films in air at approximately 250°C promotes a conversion to the crystalline, cubic ReO3 phase. arxiv.orgresearchgate.netacs.org
Variations of this technique, such as reactive high-power impulse magnetron sputtering (r-HiPIMS), have also been employed to deposit ReOx films that can be converted to crystalline ReO3 upon annealing. arxiv.orgresearchgate.net The properties of the resulting films, including their morphology and the oxidation state of rhenium, are highly dependent on deposition parameters like substrate temperature and the oxygen-to-argon gas flow ratio. arxiv.org
Another reported method for obtaining ReO3 thin films is the thermal evaporation of ReO3 powders onto a substrate. researchgate.netiaea.org A comparative analysis of films produced by thermal evaporation and magnetron sputtering reveals differences in the resulting solid phases. iaea.org
| Deposition Technique | Process Details | Post-Processing | Resulting Film |
| Reactive Magnetron Sputtering | Sputtering of a metallic Re target in an Ar/O2 atmosphere. arxiv.orgacs.org | Annealing in air at ~250°C. researchgate.netacs.org | Nanocrystalline, single-phase ReO3. acs.org |
| Thermal Evaporation | Evaporation of ReO3 powder onto a heated substrate. researchgate.netiaea.org | Varies based on substrate temperature. | Can result in mixed phases including HxReO3 and HReO4. iaea.org |
Thermal Evaporation of this compound Powders
Thermal evaporation is a method utilized for the deposition of rhenium oxide thin films. This process involves heating ReO₃ powders in a vacuum, causing them to sublimate and subsequently deposit onto a substrate. researchgate.net However, the thermal evaporation of ReO₃ can be challenging due to the potential for decomposition at elevated temperatures. For instance, during thermal evaporation, a portion of ReO₃ may decompose into rhenium dioxide (ReO₂). plos.org
Investigations into films produced by this method have shown that they often consist of a disordered hydrogen-intercalated phase, denoted as HₓReO₃. researchgate.net This phase exhibits both high ionic and electronic conductivity. researchgate.net The temperature of the substrate during deposition is a critical parameter that affects the properties of the resulting film. researchgate.net
Reactive Magnetron Sputtering Methodologies
Reactive magnetron sputtering is a versatile technique for depositing high-quality rhenium oxide thin films. This method involves sputtering a metallic rhenium target in a reactive atmosphere containing oxygen.
Thin films of this compound can be effectively produced by reactive DC magnetron sputtering using a metallic rhenium target, which is subsequently followed by an annealing step in air. acs.org This process can yield nanocrystalline, single-phase ReO₃ films. acs.orgresearchgate.net The as-deposited films are initially amorphous ReOₓ, which are then converted to the crystalline cubic ReO₃ phase upon annealing at temperatures around 250 °C. acs.org
The sputtering process is typically carried out in a mixed atmosphere of argon (Ar) and oxygen (O₂). mdpi.comacs.org The properties of the resulting films are highly dependent on the deposition parameters, such as the gas flow rates, total pressure, and DC power. For example, a common recipe involves a mixed Ar/O₂ atmosphere (e.g., 20 sccm Ar: 10 sccm O₂) at a pressure of 5 x 10⁻³ torr and a DC power of 100 W. researchgate.netmdpi.com The resulting ReO₃ films exhibit high conductivity and characteristic optical properties, appearing bright red in reflected light and blue-green in transmitted light. acs.orgresearchgate.net
Detailed research findings on the synthesis of ReO₃ and related structures via reactive DC magnetron sputtering are summarized in the table below.
| Target Material | Substrate | Reactive Gas | Annealing Temperature (°C) | Resulting Phase | Reference |
| Metallic Rhenium (99.9%) | Fused quartz, Sapphire | Ar/O₂ | 200-350 | Nanocrystalline ReO₃ | acs.orgresearchgate.net |
| Metallic Rhenium (99.9%) | Fused quartz | Ar/O₂ | 450 | Tetragonal ReₓW₁₋ₓO₃ | acs.orgnih.gov |
A novel approach for the deposition of rhenium oxide thin films involves reactive high power impulse magnetron sputtering (r-HiPIMS). arxiv.orgresearchgate.net This technique utilizes a metallic rhenium target in a mixed Ar/O₂ atmosphere and allows for the deposition of ReOₓ (where x is approximately 1.6–2.9) thin films. arxiv.orgresearchgate.net A key feature of this method is the ability to convert the as-deposited amorphous ReOₓ films into crystalline ReO₃ with a lattice parameter of 3.75 Å through post-annealing in air at 250 °C for 3 hours. arxiv.orgresearchgate.net
The properties of the films are significantly influenced by the substrate temperature and the oxygen-to-argon flow ratio during deposition. arxiv.orgresearchgate.net Films deposited at room temperature are typically X-ray amorphous, while those deposited at elevated temperatures (150 or 250 °C) can exhibit a nano-crystalline β-ReO₂ phase. arxiv.orgresearchgate.net The r-HiPIMS process can be operated in a gas-sustained self-sputtering regime. arxiv.orgresearchgate.net The resulting films are dense, without detectable voids, especially when deposited at elevated temperatures. arxiv.orgresearchgate.net
Atmospheric Pressure Chemical Vapor Deposition (APCVD) of this compound Nanostructures
Atmospheric pressure chemical vapor deposition (APCVD) has been demonstrated as a simple method for the growth of ReO₃ nanostructures, such as nanowires. researchgate.net In a typical APCVD process, precursors are reacted or decomposed and then deposited as a thin film on a substrate at relatively high temperatures. rsc.org For the synthesis of 2D transition metal dichalcogenides, a two-step reaction model is often proposed, which may have implications for the growth of ReO₃ nanostructures as well. polyu.edu.hk This involves the reduction of precursors in the atmosphere, followed by the attachment and conversion of intermediate clusters on the growth front. polyu.edu.hk
Nanocrystal and Nanoparticle Synthesis of this compound and Rhenium/Rhenium Oxide Composites
Colloidal Synthesis Strategies
Colloidal synthesis offers a robust route to produce this compound nanocrystals. acs.orgchemrxiv.orgnih.govchemrxiv.org A notable method is a hot-injection approach that entails the reduction of rhenium(+7) oxide (Re₂O₇) using a long-chain ether. acs.orgchemrxiv.orgnih.gov This technique is distinct from the more common nucleophilic lysing of metal alkylcarboxylates used for other metal oxide nanocrystals. acs.orgchemrxiv.org
In this process, Re₂O₇, which is hygroscopic, is dissolved in a dry solvent like triglyme (TGY) under an inert atmosphere to prevent the formation of perrhenic acid. acs.org The ether not only acts as a reducing agent but also as a solvent and a surface ligand for the resulting nanocrystals. acs.orgchemrxiv.org The synthesized ReO₃ nanocrystals exhibit a mixed ligand shell with both L-type coordination from the ether molecules and covalently bound X-type hydroxyl groups. acs.orgchemrxiv.org These nanocrystals show localized surface plasmon resonance (LSPR) and interband absorption bands. acs.orgchemrxiv.orgnih.gov
Hot-Injection Routes for this compound Nanocrystals
A significant method for synthesizing this compound (ReO₃) nanocrystals is through a colloidal hot-injection approach. acs.orgvulcanchem.com This technique involves the "soft" reduction of a rhenium(+7) oxide (Re₂O₇) precursor in an organic medium. acs.orgamazonaws.com Typically, a solution of Re₂O₇ dissolved in a solvent like triglyme (TGY) is prepared in an inert atmosphere to prevent the formation of perrhenic acid from moisture, which would be detrimental to the synthesis. acs.org This precursor solution is then swiftly injected into a hot solvent mixture, such as dioctyl ether (DOE) and octadecene (ODE), at temperatures ranging from 100 to 260 °C. amazonaws.com
In this process, long-chain ethers act not only as solvents but also as reducing agents, a departure from more common methods for other metal oxide nanocrystals. acs.orgamazonaws.com The resulting ReO₃ nanocrystals possess a unique surface chemistry, featuring both ether molecules and hydroxyl groups. acs.orgacs.org This mixed ligand shell allows for easy transfer between polar and nonpolar solvents without complex ligand exchange procedures. acs.orgacs.org
| Parameter | Description | Reference |
| Precursor | Rhenium(+7) oxide (Re₂O₇) | acs.org |
| Reducing Agent | Long-chain ethers (e.g., dioctyl ether) | acs.orgamazonaws.com |
| Solvents | Triglyme (TGY), Dioctyl ether (DOE), Octadecene (ODE) | acs.orgamazonaws.com |
| Temperature | 100–260 °C | amazonaws.com |
| Key Feature | "Soft" reduction of Re₂O₇ by ether | acs.orgvulcanchem.com |
Chemical Reduction Methods
Chemical reduction is a fundamental approach for synthesizing this compound. Bulk ReO₃ can be prepared by reducing rhenium(VII) oxide (Re₂O₇) with carbon monoxide at approximately 200°C or with elemental rhenium at 400°C. wikipedia.org Another established method involves the reduction of Re₂O₇ using dioxane. wikipedia.org
For the synthesis of rhenium nanoparticles, which can subsequently be oxidized, various chemical reduction strategies are employed. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent in an aqueous medium, with a protective agent like polyvinylpyrrolidone (B124986) (PVP) to control particle size and prevent agglomeration. researchgate.netresearchgate.net The temperature of the reaction and the rate of addition of the reducing agent are critical parameters that influence the size and distribution of the resulting nanoparticles. researchgate.netresearchgate.net For instance, synthesis at 60°C can lead to a more rapid and complete reduction. researchgate.netresearchgate.net
In a different approach, the reduction of ammonium perrhenate (NH₄ReO₄) has been achieved using dihydroquercetin and quercetin, which are polyphenol compounds. researchgate.netnih.gov This highlights the versatility of chemical reduction methods, which can utilize a range of reducing agents and precursors to produce rhenium-based nanomaterials.
Radiation-Chemical Synthesis via Gamma Irradiation
Gamma irradiation offers a clean and effective method for synthesizing rhenium oxide nanoparticles. snmjournals.orgnih.gov This technique utilizes the radiolysis of a solvent, typically water, to generate reducing species such as hydrated electrons (e aq⁻), H• radicals, and H₂. snmjournals.org These species then reduce the metal precursor ions in the solution. snmjournals.org
In a typical synthesis, an aqueous solution of a rhenium precursor, such as sodium perrhenate or ammonium perrhenate, is exposed to a gamma radiation source. snmjournals.orgresearchgate.net The size of the resulting nanoparticles can be controlled by adjusting the radiation dose and dose rate; longer irradiation times generally lead to smaller nanoparticles. snmjournals.orgresearchgate.net For example, irradiating a solution for 10 minutes can produce nanoparticles with an average size of 50 nm. snmjournals.orgresearchgate.net
A key advantage of this method is the high purity of the synthesized nanoparticles, as it avoids the by-products and contamination associated with chemical reducing agents. snmjournals.org Furthermore, this method has been used to produce magnetic rhenium nanoparticles, which have potential applications as contrast agents. tubitak.gov.tr
Pulsed Laser Ablation in Liquid (PLAL) Techniques
Pulsed Laser Ablation in Liquid (PLAL) is a powerful and clean physical method for producing nanoparticles. tubitak.gov.trresearchgate.net In this technique, a solid target material, in this case, a rhenium plate, is submerged in a liquid, typically ultrapure water, and irradiated with a high-power pulsed laser, such as a femtosecond laser. tubitak.gov.trtubitak.gov.tr The intense laser pulses ablate the target, creating a plasma plume that rapidly cools and condenses in the liquid to form nanoparticles. tubitak.gov.tr
This method can produce a mixture of rhenium and this compound (Re/ReO₃) nanoparticles or pure ReO₃ nanoparticles, depending on the experimental conditions like laser irradiation time and the volume of the liquid. tubitak.gov.trtubitak.gov.tr For instance, a mixture with a Re/ReO₃ ratio of 53/47 has been reported, with crystallite sizes of approximately 20 nm for Re and 25 nm for ReO₃. tubitak.gov.trnih.gov The resulting nanoparticles are typically spherical, with sizes ranging from 20 to 60 nm. tubitak.gov.trnih.gov
PLAL is considered a "green" synthesis method as it is free from chemical contaminants. tubitak.gov.tr The size, shape, and concentration of the nanoparticles can be controlled by adjusting the laser parameters. tubitak.gov.trresearchgate.net
| Parameter | Value | Reference |
| Products | Re / ReO₃ NPs mixture or pure ReO₃ NPs | tubitak.gov.trtubitak.gov.tr |
| Re / ReO₃ Ratio | 53 / 47 | tubitak.gov.trnih.gov |
| Crystallite Size (Re) | ~20 nm | tubitak.gov.trnih.gov |
| Crystallite Size (ReO₃) | ~25 nm | tubitak.gov.trnih.gov |
| Particle Shape | Spherical | tubitak.gov.trnih.gov |
| Particle Size Range | ~20 nm to ~60 nm | tubitak.gov.trnih.gov |
Solvothermal and Hydrothermal Synthesis
Solvothermal and hydrothermal synthesis are versatile methods for producing crystalline materials, including rhenium oxides, from solutions under elevated temperature and pressure. wikipedia.orgmdpi.com In these techniques, the reactants are sealed in an autoclave with a solvent and heated above the solvent's boiling point. wikipedia.org Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis can employ a variety of non-aqueous solvents. wikipedia.orgmdpi.com
These methods have been successfully used to synthesize various rhenium oxide compounds. For example, the decomposition of a Re₂O₇-dioxane complex under solvothermal conditions has been reported for the synthesis of rhenium oxide nanoparticles. researchgate.netresearchgate.net Hydrothermal synthesis starting from an ammonium perrhenate solution in methanol (B129727) has also been demonstrated. researchgate.net
The choice of solvent, temperature, pressure, and reactants allows for the control of the resulting material's phase, morphology, and crystallinity. wikipedia.orgmdpi.com These techniques are particularly useful for preparing materials that may not be stable or easily formed under ambient conditions.
Reverse Micelle-Based Methodologies
The reverse micelle (or water-in-oil microemulsion) method provides a unique "nanoreactor" environment for the controlled synthesis of nanoparticles. nih.govpsu.edu In this approach, surfactant molecules self-assemble in a non-polar solvent to form spherical aggregates with a polar core, typically water. nih.govpsu.edu These aqueous cores serve as confined reaction vessels for the synthesis of nanoparticles. nih.gov
For the synthesis of rhenium nanoparticles, a precursor such as ammonium perrhenate (NH₄ReO₄) is dissolved in the aqueous phase of the reverse micelle solution. researchgate.netnih.gov The reduction of the rhenium ions can then be initiated either by chemical reducing agents or by methods like γ-irradiation. researchgate.netnih.gov
A key advantage of this method is the ability to control the size of the nanoparticles by varying the water-to-surfactant molar ratio (W). nih.govpsu.edu Generally, a smaller W value leads to smaller water droplets and, consequently, smaller nanoparticles. nih.gov This technique is particularly useful for synthesizing nanoparticles that are sensitive to oxidation and hydrolysis, as the reverse micelle structure provides a protective environment. nih.gov
Control of Nanoparticle Morphology and Size Distribution
Controlling the morphology and size distribution of this compound and related nanoparticles is crucial for tailoring their properties for specific applications. metu.edu.trsciencesconf.org Several factors across the various synthesis methods can be manipulated to achieve this control.
In chemical reduction methods, the size of the nanoparticles can be tuned by adjusting the synthesis temperature, the rate of addition of the reducing agent, and the molar ratio of the capping agent to the precursor. researchgate.netresearchgate.net For instance, using a higher ratio of a capping agent like PVP can result in a narrower particle size distribution. researchgate.net
For radiation-chemical synthesis , the primary control parameter is the radiation dose. snmjournals.orgresearchgate.net A longer irradiation time and higher dose rate generally lead to the formation of smaller nanoparticles. snmjournals.orgresearchgate.net
In the PLAL technique , nanoparticle size and shape can be controlled by modifying the laser parameters, such as pulse power and irradiation time, as well as the properties of the liquid medium. tubitak.gov.trresearchgate.net
The reverse micelle method offers fine control over nanoparticle size by adjusting the water-to-surfactant molar ratio (W). nih.govresearchgate.net Smaller W values typically result in smaller and more monodisperse nanoparticles. nih.gov
Finally, in solvothermal/hydrothermal synthesis , the morphology and size can be influenced by the choice of solvent, reaction temperature, pressure, and the use of structure-directing agents or surfactants. mdpi.com
| Synthesis Method | Key Control Parameters | Effect on Nanoparticles | Reference |
| Chemical Reduction | Temperature, Reducing Agent Addition Rate, Capping Agent Ratio | Influences size and distribution | researchgate.netresearchgate.net |
| Gamma Irradiation | Radiation Dose, Irradiation Time | Higher dose/time leads to smaller particles | snmjournals.orgresearchgate.net |
| PLAL | Laser Power, Irradiation Time, Liquid Medium | Controls size, shape, and concentration | tubitak.gov.trresearchgate.net |
| Reverse Micelle | Water-to-Surfactant Ratio (W) | Smaller W leads to smaller particles | nih.govresearchgate.net |
| Solvothermal | Solvent, Temperature, Pressure, Additives | Affects morphology and crystallinity | mdpi.com |
Influence of Precursor Concentration and Absorbed Dose
In radiolytic synthesis, a method that utilizes gamma irradiation to induce chemical reactions, the initial concentration of the precursor and the total absorbed dose of radiation are critical parameters that dictate the size and yield of the resulting nanoparticles.
The synthesis of rhenium oxide (ReₓOᵧ) nanoparticles via gamma irradiation of sodium perrhenate solutions demonstrates a clear dependence on these factors. mst.edu An increase in the initial concentration of sodium perrhenate generally leads to an increase in the average particle size of the resulting rhenium oxide nanoparticles. mst.edu Similarly, the absorbed dose of radiation also influences particle growth; a higher absorbed dose typically results in larger nanoparticles. mst.edu However, this trend may not be linear under all conditions. For instance, in a 5mM sodium perrhenate solution, the particle size was observed to increase from 10 to 30 kGy, but a subsequent increase in the absorbed dose to 40 kGy led to a decrease in particle size. mst.edu
The efficiency of the reduction of the perrhenate ion (ReO₄⁻) to form rhenium oxides is also strongly linked to the initial precursor concentration and the absorbed dose. chinesechemsoc.org Studies on the radiation-induced reduction of ReO₄⁻ show that the reduction ratio increases with a higher absorbed dose, eventually reaching a plateau. chinesechemsoc.org For instance, the reduction ratio remains above 70% after the absorbed dose reaches 90 kGy. chinesechemsoc.org Interestingly, for initial concentrations below 10 mM, the reduction ratio is not significantly affected by changes in concentration under a 90 kGy gamma-irradiation, suggesting that the amount of reduced product increases proportionally with the precursor concentration in this range. chinesechemsoc.org However, as the solution nears saturation at 15 mM, the reduction ratio sees a significant decrease. chinesechemsoc.org
These findings are summarized in the table below, illustrating the relationship between precursor concentration, absorbed dose, and the resulting particle size in the synthesis of rhenium oxide nanoparticles.
| Precursor Concentration (mM) | Absorbed Dose (kGy) | Average Particle Size (nm) | Reference |
| 1 | 10 | ~10 | mst.edu |
| 1 | 40 | ~25 | mst.edu |
| 3 | 10 | ~15 | mst.edu |
| 3 | 40 | ~40 | mst.edu |
| 5 | 10 | ~20 | mst.edu |
| 5 | 30 | ~55 | mst.edu |
| 5 | 40 | ~45 | mst.edu |
Effect of Temperature and Reducing Agent Addition Rate
Temperature is a fundamental parameter in the synthesis of this compound nanocrystals, significantly influencing their size and tendency to aggregate. In colloidal hot-injection synthesis methods, distinct temperature ranges yield nanocrystals of different average sizes. For the synthesis of ReO₃ nanocrystals, temperatures below 200 °C typically produce smaller nanocrystals, while reaction temperatures above 200 °C lead to the formation of larger ones. acs.orgchemrxiv.org For example, syntheses carried out at 160 °C resulted in nanocrystals with an average size of 7.6 nm, whereas increasing the temperature to 240 °C produced larger nanocrystals with an average size of 18.9 nm. acs.orgchemrxiv.org However, the higher temperatures that favor the growth of larger nanocrystals can also lead to increased aggregation, which is attributed to reduced ligand coverage on the nanocrystal surface and increased coalescence of the growing particles. acs.org
The rate at which a reducing agent is introduced into the reaction mixture also plays a crucial role in controlling the properties of the resulting nanoparticles. A slower addition rate of the reducing agent generally results in the formation of nanoparticles with a more homogeneous size distribution and can also lead to a reduction in the mean particle size. researchgate.net Conversely, a rapid addition of the reducing agent can lead to less controlled growth and a broader size distribution.
The table below summarizes the effect of temperature on the size of this compound nanocrystals.
| Reaction Temperature (°C) | Average Nanocrystal Size (nm) | Reference |
| 160 | 7.6 | acs.orgchemrxiv.org |
| <200 | Smaller Nanocrystals | acs.orgchemrxiv.org |
| >200 | Larger Nanocrystals | acs.orgchemrxiv.org |
| 240 | 18.9 | acs.orgchemrxiv.org |
Role of Surfactants and Stabilizers
Surfactants and stabilizers are critical components in the synthesis of this compound and other nanoparticles, as they play a pivotal role in controlling particle size, preventing aggregation, and ensuring colloidal stability. docksci.com
Polyvinylpyrrolidone (PVP) is a commonly used polymer stabilizer in the synthesis of various nanoparticles, including those of rhenium. snmjournals.orgwashington.edunih.gov PVP can act as a steric stabilizer, adsorbing to the surface of the nanoparticles and creating a protective layer that prevents them from clumping together. washington.edu In some syntheses, PVP can also function as a reductant, particularly when using alcohols as the solvent. washington.edu The ratio of PVP to the metal precursor can influence the final particle size distribution, with an increased ratio often leading to a narrower distribution. researchgate.net
Oleic acid and Oleylamine (B85491) are a versatile pair of surfactants frequently employed in the synthesis of a wide range of colloidal nanoparticles. nih.govunica.itrsc.orgresearchgate.netamazonaws.com Oleic acid, a carboxylic acid, can bind strongly to the surface of metal oxide nanoparticles. nih.gov Oleylamine, a long-chain primary amine, can act as an electron donor at elevated temperatures and helps in simplifying the washing procedures after synthesis. nih.gov The combination of oleic acid and oleylamine can form an acid-base complex that modifies the viscosity and functionality of the reaction mixture, providing excellent stabilization for the nanoparticles. nih.gov This surfactant combination is effective in preventing aggregation and controlling the shape and size of the resulting nanoparticles. nih.govrsc.org
In a specific colloidal synthesis of ReO₃ nanocrystals, ether molecules with long carbon chains, such as 1,2-dioctyl ether (DOE), serve a dual role as both reducing agents and surface ligands. acs.orgchemrxiv.org These ether molecules provide colloidal stability to the as-synthesized nanocrystals. acs.org
The choice and concentration of these surfactants and stabilizers are crucial for tailoring the final characteristics of the this compound nanoparticles for specific applications.
Surface Functionalization and Ligand Exchange in Nanocrystals
The surface chemistry of this compound nanocrystals is a key determinant of their properties and processability. In colloidal syntheses, the surfaces of as-prepared ReO₃ nanocrystals are often populated by a mixed ligand shell. acs.orgchemrxiv.org
One notable example involves ReO₃ nanocrystals synthesized via a hot-injection route using a long-chain ether as the reducing agent. acs.orgchemrxiv.org The resulting nanocrystals exhibit a surface with two types of ligands: ether molecules bound through an L-type coordination and covalently bound (X-type) hydroxyl moieties. acs.orgchemrxiv.orgresearchgate.net The ether molecules, acting as weak Lewis bases, provide colloidal stability but have a labile surface coordination. acs.org This lability is a significant advantage, as these L-type ligands can be easily stripped from the nanocrystal surface, for instance, by washing with polar solvents. acs.orgchemrxiv.org
This ease of ligand removal facilitates a straightforward phase transfer of the nanocrystals from a nonpolar solvent like hexane (B92381) to a polar medium such as dimethylformamide (DMF) without the need for a complex or harsh ligand exchange procedure. acs.orgchemrxiv.org This is in contrast to many other colloidal nanocrystal systems that require more arduous post-synthetic treatments to alter their surface chemistry. acs.org The ability to easily process these ReO₃ nanocrystals in polar solvents with minimal contamination from organic ligands is beneficial for the fabrication of films and other device structures. acs.orgchemrxiv.org
While the specific ReO₃ system described allows for simple ligand stripping, more general strategies for ligand exchange on colloidal nanocrystals have also been developed. These methods can replace native hydrophobic ligands with a variety of other functional molecules, enabling the tailoring of surface properties for specific applications. nsf.govnih.govmdpi.com For instance, nitrosonium tetrafluoroborate (B81430) (NOBF₄) has been used as a versatile agent to replace original organic ligands on a wide range of nanocrystals, rendering them stable in polar, hydrophilic media. nih.gov Such ligand exchange processes are crucial for applications that require control over the nanocrystal's solubility, charge transport properties, and catalytic activity. nsf.govmdpi.comnih.gov In the context of supported catalysts, the interaction between a rhenium bipyridyl complex and a titanium dioxide (TiO₂) support has been shown to induce a facet-dependent ligand exchange, highlighting the intricate role of the support material in the surface chemistry of the catalyst. acs.org
Structural and Electronic Characterization of Rhenium Trioxide Systems
Crystalline Structures and Polymorphism of Rhenium Trioxide
The arrangement of atoms in solid ReO₃ can vary, leading to different crystalline and amorphous phases. While it is most known for its stable cubic structure, other forms and structural distortions are observed under specific conditions such as intercalation or thin film deposition.
This compound crystallizes in a primitive cubic unit cell belonging to the space group Pm3m. researchgate.netwikipedia.org This structure is closely related to the well-known perovskite (ABO₃) structure but lacks the central A-cation. wikipedia.orgwordpress.comglobalsino.com The framework consists of a three-dimensional network of corner-sharing ReO₆ octahedra. nih.gov In this arrangement, each rhenium atom is octahedrally coordinated to six oxygen atoms, and each oxygen atom is linearly bonded to two rhenium atoms, resulting in an Re-O-Re bond angle of 180°. nih.gov
The metallic conductivity of ReO₃, which is comparable to that of copper or silver, is a direct consequence of its electronic structure. researchgate.net The rhenium metal center is in a +6 oxidation state, leaving one electron in the 5d-orbitals. wordpress.com The significant overlap between the rhenium 5d and oxygen 2p orbitals leads to the formation of a partially filled conduction band, allowing for the delocalization of electrons and resulting in high charge mobility. researchgate.netnih.govwordpress.com This combination of a simple cubic structure and high electrical conductivity makes ReO₃ a classic example of a "covalent metal". researchgate.net
| Property | Value | Reference |
|---|---|---|
| Crystal System | Cubic | researchgate.netwikipedia.org |
| Space Group | Pm3m (No. 221) | researchgate.netwikipedia.org |
| Lattice Parameter (a) | 3.742 Å (374.2 pm) | wikipedia.org |
| Coordination Number (Re) | 6 | wikipedia.org |
| Coordination Number (O) | 2 | wikipedia.org |
| Key Feature | Corner-sharing ReO₆ octahedra | nih.gov |
While the ideal ReO₃ structure is perfectly cubic, distortions can be induced. The insertion of other atoms or ions into the lattice, a process known as intercalation, can cause significant structural changes. For example, the intercalation of hydrogen leads to the formation of hydrogen rhenium bronze (HₓReO₃), which exhibits a distorted perovskite structure. lu.lvsemanticscholar.org This distortion involves the tilting and slight deformation of the ReO₆ octahedra, which disrupts the perfect cubic symmetry. lu.lv These structural modifications are driven by the strain introduced by the inserted hydrogen atoms. lu.lv
While many perovskite-related materials exhibit polymorphism, transitioning between cubic, tetragonal, and monoclinic phases with changes in temperature or pressure, pure this compound is notable for the stability of its cubic structure. nih.govescholarship.org It maintains this cubic phase from very low temperatures up to its decomposition point at 400 °C. nih.govwikipedia.org In contrast, the closely related tungsten trioxide (WO₃) undergoes multiple phase transitions, including a monoclinic phase at room temperature. nih.gov Although tetragonal and monoclinic phases are not stable forms of bulk ReO₃, understanding these structures is crucial in the broader context of ReO₃-type materials and perovskites, where such distortions are common. rug.nlaps.org For instance, the wolframite-type structure of ZnWO₄ is monoclinic, composed of distorted [WO₆] and [ZnO₆] octahedra. researchgate.net
When rhenium oxide is prepared as a thin film or as nanoparticles, it can exist in an amorphous state. Rhenium oxide films deposited at room temperature using techniques like reactive DC magnetron sputtering are typically X-ray amorphous (a-ReOₓ). researchgate.netdesy.de These amorphous films lack the long-range crystalline order of their bulk counterparts. However, they can be converted into the crystalline cubic ReO₃ phase through thermal annealing. researchgate.netdesy.de For example, nanocrystalline single-phase ReO₃ films can be obtained by annealing the amorphous film in air at approximately 250 °C. desy.de Similarly, amorphous rhenium oxide nanoparticles (ReₓOᵧ) have been produced using methods such as gamma radiation. nih.gov
| Parameter | Pure ReO₃ | H₁.₃₆ReO₃ | Reference |
|---|---|---|---|
| Re-O-Re Angle | 180° | 169° | lu.lv |
| O-Re-O Angles | 90° | Split into ~82° and ~98° | lu.lv |
| Re-O Bond Length | ~1.87 Å | ~1.90 Å | lu.lv |
Monitoring structural changes as they happen is crucial for understanding the mechanisms of intercalation. In-situ techniques allow researchers to observe these transformations in real-time. For instance, in-situ extended X-ray absorption fine structure (EXAFS) spectroscopy has been used to follow the structural development of HₓReO₃ at different stages of hydrogen intercalation. lu.lv This method can detect changes in the local atomic structure and the dynamics of the lattice. lu.lv While detailed in-situ electrochemical studies on ReO₃ are not as common as for other oxides, techniques such as in-situ Raman spectroscopy and X-ray diffraction are widely employed in related systems like V₂O₅ to monitor the dynamic structural transformations that occur during the electrochemical insertion and removal of ions like Li⁺. researchgate.net These studies provide valuable insights into the relationship between the structural evolution of the material and its electrochemical performance.
Electronic Structure and Chemical Bonding of this compound
The unique metallic character of this compound (ReO₃), a compound with a simple cubic perovskite-like structure, arises from its distinct electronic configuration. wordpress.comwikipedia.org This section delves into the specifics of its electronic band structure, orbital interactions, and the influence of defects on its electrical properties.
Electronic Band Structure Analysis
The electronic band structure of ReO₃ reveals the underlying reasons for its high electrical conductivity, which is comparable to that of metals like copper and silver. researchgate.netaps.org
This compound exhibits metallic conductivity at room temperature. wordpress.com This behavior is a direct consequence of the position of the Fermi level within the conduction band. researchgate.netnih.gov In the ReO₃ structure, the rhenium metal center possesses a d¹ configuration. wordpress.com This single d-electron partially fills the conduction band, allowing for the free movement of electrons, which is characteristic of metals. wordpress.com First-principles calculations confirm that the Fermi level is situated approximately 2.3 eV above the bottom of the conduction band. researchgate.net This significant placement within the conduction band underscores the material's metallic nature. researchgate.netnih.gov
The electronic structure of this compound is characterized by significant hybridization between the Rhenium 5d and Oxygen 2p orbitals. aps.org The conduction band is primarily composed of Re 5d states, while the valence band has contributions from both Re 5d and O 2p states. researchgate.netaps.org Specifically, the states near the Fermi level are a mix of Re 5d t₂g and O 2p π states. aps.org At the bottom of the valence band, the hybridization involves Re 5d e_g and O 2p σ states. aps.org This orbital overlap is crucial in forming the delocalized electronic bands responsible for the metallic conductivity. wordpress.com The Re-O chemical bond population in bulk ReO₃ has been calculated to be 0.212e. researchgate.net
As a heavy transition metal, relativistic effects, particularly spin-orbit coupling (SOC), play a role in the electronic structure of rhenium. wikipedia.org In this compound, the Re 5d spin-orbit interaction leads to a momentum splitting of the Fermi surface. aps.orgnsrrc.org.tw This effect, stemming from the interaction between the electron's spin and its orbital motion, can influence the electronic band structure by lifting degeneracies in the energy levels. aps.orgaps.org The strong SOC in heavy metals like rhenium can affect the orbital configurations and the resulting electronic properties. wikipedia.orgaps.org
Molecular Orbital Characteristics and Electron Population Analysis
Molecular orbital analysis provides further insight into the bonding and electronic distribution within this compound. The interaction between the metal d-orbitals and the oxygen p-orbitals leads to the formation of bonding and antibonding molecular orbitals. In the case of ReO₃, the single d-electron of the Re⁶⁺ ion occupies a triply degenerate set of slightly antibonding 2p-5dπ orbitals. wordpress.com The diffuse nature of the 5d orbitals facilitates significant dispersion, resulting in a delocalized, partially filled band with high charge mobility. wordpress.com
Mulliken population analysis on ReₓW₁₋ₓO₃ solid solutions indicates that the charges on the metal ions are influenced by electron delocalization. For instance, in Re₀.₈₇₅W₀.₁₂₅O₃, the calculated charge on rhenium is +2.70. nih.gov This type of analysis helps to quantify the degree of covalent character in the metal-oxygen bonds.
Defect Chemistry and its Influence on Electronic Properties
Defects, such as oxygen vacancies, can significantly influence the electronic properties of transition metal oxides. aip.org In this compound, the presence of oxygen vacancies can tune the work function of its surfaces. aip.org The creation of oxygen vacancies introduces localized states and can alter the carrier concentration, thereby affecting the electrical conductivity. The open cubic crystal structure of ReO₃ also allows for the intercalation of hydrogen, which can generate disordered solid phases with protonic conductivity. iaea.org These structural modifications introduced by defects can lead to substantial changes in the material's electronic behavior.
Vacancies (e.g., Selenium Vacancies in ReSe2 analogs)
Point defects, such as vacancies, can significantly alter the electronic structure of materials. In analogs of this compound, like the transition metal dichalcogenide rhenium diselenide (ReSe₂), selenium (Se) vacancies play a critical role in modulating its properties. rsc.orgnih.gov The creation of Se vacancies in ReSe₂ nanosheets has been shown to enhance their electrocatalytic performance, particularly for the hydrogen evolution reaction (HER). rsc.org
The generation of these vacancies can be controlled during synthesis, for instance, through a hot-injection colloidal process. rsc.org The presence of abundant Se vacancies can be confirmed by various characterization techniques, including high-resolution transmission electron microscopy (HRTEM), Raman spectroscopy, photoluminescence (PL), and electron paramagnetic resonance (EPR) spectroscopy. rsc.org Specifically, EPR studies can detect trapped electrons resulting from selenium vacancies, providing direct evidence of their existence. researchgate.net
The introduction of Se vacancies leads to a modification of the electronic structure, creating densely active catalytic sites and enlarging pore volumes, which are beneficial for HER processes. rsc.org Theoretical calculations based on density functional theory (DFT) have shown that vacancies at Se sites in ReSe₂ introduce in-gap states within the material's electronic band structure. nih.gov The dynamics of Se vacancy formation can be observed in-situ under electron beam irradiation, which can be controlled to selectively create vacancies at chalcogen sites. nih.gov
It has also been observed that Se vacancies in monolayer ReSe₂ can facilitate the dissociation of oxygen molecules, which subsequently fill the vacant sites. nih.gov This suggests that while vacancies can be intentionally created, they may also interact with the environment, leading to further modifications of the material's structure and composition.
Isoelectronic Substitutions
In the context of rhenium diselenide (ReSe₂), an analogue of this compound systems, isoelectronic substitutions of selenium with oxygen (O) or sulfur (S) have been investigated. nih.gov Density functional theory (DFT) calculations have shown that upon isoelectronic substitution, the in-gap states that are introduced by selenium vacancies can be largely quenched. nih.gov This indicates that such substitutions can be a method to "heal" or passivate the electronic effects of vacancies, potentially restoring or modifying the semiconductor properties of the material.
The ability to substitute different chalcogen atoms allows for the engineering of the bandgap and other electronic parameters of these materials, opening up possibilities for their application in various electronic and optoelectronic devices.
Antisite Defects and Magnetic Moment Induction
Antisite defects are a type of point defect where atoms of one type occupy the lattice sites that are normally occupied by atoms of another type. For instance, in ReSe₂, a selenium atom might occupy a rhenium site (Se_Re) or a rhenium atom might occupy a selenium site (Re_Se). nih.gov
Systematic investigations using atomic-scale electron microscopy imaging and density functional theory (DFT) calculations have explored a full spectrum of point defects in ReSe₂, including such antisite defects. nih.gov A significant finding from these studies is that antisite defects can introduce localized magnetic moments within the material. nih.gov
For example, in strontium titanate (STO), a perovskite with a structure related to ReO₃, it has been shown that controlling charged defects is critical for inducing a net magnetization. uni-halle.de While individual cation or anion vacancies can lead to weak magnetization, the formation of defect pairs, such as a titanium vacancy paired with an oxygen vacancy (V_Ti–V_O), can result in a sizable magnetic signal. uni-halle.de Theoretical calculations have shown that such defect pairs can induce a total magnetization with a spin-polarized moment distribution near the Fermi level. uni-halle.de
This defect-induced magnetism is a fascinating phenomenon that could be exploited in the development of spintronic devices, where both the charge and spin of electrons are utilized. The ability to introduce magnetism into otherwise non-magnetic materials through defect engineering represents a promising avenue for creating novel functional materials.
Advanced Spectroscopic Characterization Techniques
To fully understand the complex structure and properties of this compound and its related systems, a suite of advanced spectroscopic techniques is employed. These methods provide detailed information about the material's crystal structure, electronic states, and chemical bonding.
X-ray Diffraction (XRD) and Rietveld Analysis
X-ray diffraction (XRD) is a cornerstone technique for the characterization of crystalline materials. It provides information about the crystal structure, phase purity, and crystallite size. For this compound (ReO₃), XRD is used to confirm its cubic perovskite-type structure. wikipedia.orgarxiv.orgmaterialsproject.org The diffraction pattern of ReO₃ shows characteristic peaks corresponding to its specific crystal lattice. desy.de
Rietveld analysis is a powerful method used to refine the crystal structure parameters from powder XRD data. lucideon.comwikipedia.org This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and other structural details. lucideon.comwikipedia.org The goodness-of-fit of the refinement is often judged by parameters such as the weighted-profile R-factor (R_wp). scielo.br
For example, in the study of rhenium dioxide (ReO₂), a related oxide, Rietveld refinement of XRD data was used to determine its monoclinic crystal structure and lattice parameters. scielo.br Similarly, for ReO₃, XRD and Rietveld analysis can be used to study phase transitions under pressure or to characterize thin films.
| Parameter | Description | Information Gained from XRD & Rietveld Analysis |
| Lattice Parameters | The dimensions of the unit cell. | Precise determination of the unit cell size (e.g., a = 3.742 Å for cubic ReO₃). wikipedia.org |
| Crystal Structure | The arrangement of atoms in the crystal. | Confirmation of the crystal system and space group (e.g., cubic, Pm-3m for ReO₃). wikipedia.orgmaterialsproject.org |
| Phase Purity | The presence of any secondary crystalline phases. | Identification and quantification of different rhenium oxide phases (e.g., ReO₂, Re₂O₇). |
| Crystallite Size | The size of the coherently scattering crystalline domains. | Estimation of the average size of nanocrystals in a powder or thin film. |
| Strain | Microscopic strain within the crystal lattice. | Measurement of lattice strain, which can be induced by defects or external pressure. |
| Atomic Positions | The coordinates of atoms within the unit cell. | Refinement of the exact positions of rhenium and oxygen atoms. |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS is particularly valuable for studying the oxidation states of rhenium in its oxides.
When a material is irradiated with X-rays, photoelectrons are emitted from the surface. The binding energy of these electrons is characteristic of the element and its chemical environment. For rhenium, the Re 4f core level spectrum is often analyzed. researchgate.netthermofisher.comxpsfitting.com The Re 4f peak is split into two components, Re 4f₇/₂ and Re 4f₅/₂, due to spin-orbit coupling. thermofisher.comxpsfitting.com
The binding energy of the Re 4f peaks is sensitive to the oxidation state of the rhenium atom. For instance, different oxidation states such as Re(VI) in ReO₃ and Re(VII) in Re₂O₇ can be distinguished by shifts in their Re 4f binding energies. researchgate.netresearchgate.net This allows for the determination of the surface composition of rhenium oxide films, which can be challenging to produce as pure ReO₃ due to the stability of other oxidation states. researchgate.net
In-situ XPS studies, where the sample is analyzed under reaction conditions, can provide valuable insights into the chemical states of rhenium catalysts during operation. mpg.de
| Rhenium Species | Typical Re 4f₇/₂ Binding Energy (eV) | Reference |
| Metallic Rhenium (Re⁰) | ~40.6 | thermofisher.com |
| Rhenium Oxide (ReOₓ) | ~41.7 | thermofisher.com |
Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. ceriumlabs.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum that is like a molecular "fingerprint". ceriumlabs.com
In the context of this compound and related materials, FTIR spectroscopy can be used to probe the vibrational modes of the Re-O bonds. The frequencies of these vibrations are sensitive to the local structure and bonding environment. The FTIR spectrum of a material can reveal the presence of specific functional groups. researchgate.net For example, in metal-organic frameworks containing chromium, FTIR has been used to identify the characteristic vibrations of the organic linkers and their coordination to the metal centers. researchgate.net
For rhenium oxides, FTIR can be used to distinguish between different phases, as the arrangement of ReO₆ octahedra and the presence of different types of Re-O bonds will result in distinct infrared absorption bands. For instance, the stretching and bending vibrations of the Re=O and Re-O-Re bonds will appear at characteristic frequencies. This information is complementary to that obtained from XRD, providing a more complete picture of the material's structure.
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Extinction Spectroscopy
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) extinction spectroscopy of this compound (ReO3) reveals distinct optical properties related to its metallic nature and nanoscale morphology. Thin films of ReO3 exhibit a notable transmission window in the visible spectrum, specifically between wavelengths of 310 nm and 540 nm. researchgate.net This arises from the gap between interband absorption features in the ultraviolet region and the onset of free-electron absorption in the near-infrared. researchgate.net Key UV absorption features for ReO3 are centered at approximately 310 nm, 177 nm, 155 nm, and 124 nm. dtic.mil
Nanoparticles of ReO3 display a characteristic surface plasmon resonance (SPR) peak in the visible region. The position of this peak is size-dependent; for instance, ReO3 nanocrystals with an average diameter of 17 nm show a plasmon band maximum at 516 nm, which is broadly extended over the 400-700 nm range. This plasmon band is a key feature in the optical spectra of ReO3 nanoparticles and their composites. nih.gov
When ReO3 nanoparticles are used as cores in core-shell structures, the UV-Vis spectra show composite bands that include the plasmon absorption of both the ReO3 core and the shell material. For example, in ReO3@Au core-shell nanoparticles, the resulting spectrum is a composite of the plasmon bands of ReO3 (around 500 nm) and gold (around 520 nm). nih.gov Similarly, for ReO3@Ag nanoparticles, the spectra feature composite bands from the ReO3 core and the silver shell, with the bulk silver plasmon absorption being around 420 nm. nih.gov
Table 1: UV-Vis-NIR Absorption Features of this compound Systems
| Material System | Wavelength (nm) | Observation | Reference |
|---|---|---|---|
| ReO3 Thin Film | 310, 177, 155, 124 | Interband Absorption Features | dtic.mil |
| ReO3 Thin Film | > 540 | Onset of Free-Electron Absorption | dtic.mil |
| 17 nm ReO3 Nanocrystals | 516 | Surface Plasmon Resonance Peak | nih.gov |
| ReO3@Au Nanoparticles | ~500-520 | Composite Plasmon Band | nih.gov |
| ReO3@Ag Nanoparticles | ~420-500 | Composite Plasmon Band | nih.gov |
Raman Spectroscopy and Micro-Raman Spectroscopy
Raman spectroscopy of this compound is characterized by features that are highly dependent on the material's crystallinity, morphology, and the presence of defects. For the ideal cubic perovskite structure (space group Pm3m) of ReO3, first-order Raman scattering is theoretically forbidden. researchgate.netarxiv.org However, spectra from various forms of ReO3, including monoliths, polycrystalline powders, and thin films, exhibit distinct Raman bands. These are generally attributed to second-order Raman scattering or defect-induced first-order scattering, where local structural disorder breaks the selection rules of the cubic symmetry. researchgate.net
Experimental Raman spectra of well-crystallized ReO3 typically show several broad features. For instance, room temperature measurements of monolith, powder, and thin film samples have identified bands in the regions of 400-500 cm⁻¹, 500-850 cm⁻¹, and around 950 cm⁻¹. researchgate.netarxiv.org The presence of these bands in different ReO3 specimens, such as single crystals and microcrystalline powders, confirms that they are intrinsic to the material's vibrational properties, likely arising from disorder in a sub-surface region. researchgate.netrsc.org
In thin films, the intensity of certain bands can be enhanced due to a higher concentration of defects. For example, a sharp band at 340 cm⁻¹ and a broad one at about 720 cm⁻¹ have been observed with remarkable intensity enhancement in evaporated films. rsc.org Furthermore, the formation of different solid phases, such as those based on ReO₄ tetrahedral groups, can give rise to narrow, strong peaks in the Raman spectrum. metrohm.com
Surface-Enhanced Raman Spectroscopy (SERS) has been successfully demonstrated on metallic ReO3 nanocrystals. wordpress.com For molecules like pyridine (B92270) adsorbed on ReO3 nanoparticles, the Raman bands generally show a shift to lower frequencies and a significant enhancement in intensity. The enhancement factor is found to be highest for 17 nm nanocrystals, demonstrating that oxide metals can be effective SERS substrates. wordpress.com
Table 2: Prominent Raman Bands Observed in this compound Systems
| Sample Type | Raman Shift (cm⁻¹) | Assignment/Observation | Reference |
|---|---|---|---|
| Monolith, Powder, Film | 400-500 | Broad band, attributed to disorder-induced scattering | arxiv.org |
| Monolith, Powder, Film | 500-850 | Broad band, attributed to disorder-induced scattering | arxiv.org |
| Monolith, Powder, Film | ~950 | Broad band, attributed to disorder-induced scattering | arxiv.org |
| Evaporated Thin Film | 340 | Sharp band, enhanced intensity due to defects | rsc.org |
| Evaporated Thin Film | ~720 | Broad band, enhanced intensity due to defects | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy of Rhenium is based on its two NMR-active nuclei, ¹⁸⁵Re and ¹⁸⁷Re. researchgate.net Both isotopes have a nuclear spin (I) of 5/2 and are thus quadrupolar, which significantly influences their NMR properties. researchgate.netnih.gov The interaction between the nuclear quadrupole moment and local electric field gradients in most chemical environments leads to extremely broad signals, which has limited the routine application of Rhenium NMR. researchgate.net
Of the two isotopes, ¹⁸⁷Re is generally the preferred nucleus for NMR studies. It is more sensitive and yields less broad signals compared to ¹⁸⁵Re. researchgate.net The natural abundance of ¹⁸⁷Re is also higher (62.60%) than that of ¹⁸⁵Re (37.40%). nih.gov Despite these challenges, solid-state NMR (SSNMR) has proven to be a valuable tool for characterizing rhenium-containing compounds.
A significant development in the field is the proposal of solid ReO₃ as a new chemical shift standard for rhenium SSNMR. This is due to its ability to produce reproducible and sharp ¹⁸⁵Re and ¹⁸⁷Re NMR resonances, which is uncharacteristic for most rhenium compounds. acs.org High-field SSNMR experiments have been instrumental in studying various perrhenates and have provided insights into the effects of Re-Re bonding on NMR tensor parameters. acs.orgresearchgate.net
Table 3: NMR Properties of Rhenium Isotopes
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Relative Sensitivity (vs. ¹H) | Key Characteristics | Reference |
|---|---|---|---|---|---|
| ¹⁸⁵Re | 37.40 | 5/2 | 0.13 | Less sensitive, broader signals than ¹⁸⁷Re | researchgate.netnih.gov |
| ¹⁸⁷Re | 62.60 | 5/2 | 0.13 | More sensitive, less broad signals; preferred nucleus | researchgate.netnih.gov |
Spectroelectrochemical (SEC) Measurements
Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide simultaneous information about the electrochemical and optical properties of a system. metrohm.comwikipedia.org This in-situ method allows for the characterization of reaction intermediates and the study of redox processes by monitoring spectral changes as a function of applied potential. wikipedia.org
While this compound has been investigated for applications in electrochromic devices and solid-state batteries due to its high electronic and potential ionic conductivity, specific spectroelectrochemical studies on ReO₃ are not extensively detailed in the available literature. researchgate.net The open cubic crystal structure of ReO₃ allows for the intercalation of ions, such as hydrogen and lithium, which can generate disordered solid phases (e.g., HₓReO₃). researchgate.netresearchgate.net This intercalation process is an electrochemical reaction that alters the material's electronic structure and, consequently, its optical properties, making it a suitable candidate for SEC investigation.
Electrochemical studies have shown that thin films of ReO₃ can be grown through methods like thermal evaporation and sputtering. researchgate.net The electrochemical behavior of these films, particularly concerning ion insertion and extraction, is of interest for energy storage applications. researchgate.netnih.gov Cyclic voltammetry has been used to study the reduction of perrhenate (B82622) ions for the electrodeposition of rhenium oxides, where ReO₃ can be one of the resulting species. researchgate.net A comprehensive spectroelectrochemical analysis could correlate the voltammetric features with changes in the UV-Vis-NIR absorption spectra, providing detailed insights into the electronic transitions occurring during the redox reactions of ReO₃.
Hall Conductivity Measurements
Hall conductivity measurements have been crucial in elucidating the electronic transport properties of this compound, confirming its metallic nature. nih.gov Studies on oriented single crystals of ReO₃ demonstrate metallic conductivity, with a significant decrease in resistivity as temperature decreases. nih.gov
At room temperature (300 K), the resistivity of single-crystal ReO₃ is reported to be (8.95 ± 0.03) × 10⁻⁶ Ω cm. The Hall coefficient (R_H) at the same temperature is negative, with a value of (-3.28 ± 0.10) × 10⁻⁴ cm³ C⁻¹. nih.gov The negative sign of the Hall coefficient indicates that the dominant charge carriers are electrons. The experimental results are consistent with a model of a simple metal having approximately one free electron per unit cell. nih.gov The high mobility of charge carriers in ReO₃ crystals can exceed 100,000 cm²/V·s at 2 K, coupled with a very low residual resistivity of 5–8 nΩcm. nih.gov
In thin films, the conductivity can be influenced by the deposition method and subsequent annealing. arxiv.org For instance, the resistivity of polycrystalline ReO₃ films is generally higher than that of bulk crystals. nih.gov In mixed ReO₃-WO₃ thin films, the resistivity is inversely dependent on the rhenium content, with higher Re concentrations leading to lower resistivity. arxiv.orgwikipedia.org Hall effect measurements on such films confirm that the conductivity increases with the Re content. acs.orgwikipedia.org
Table 4: Hall Measurement Data for this compound
| Sample Type | Temperature (K) | Resistivity (ρ) | Hall Coefficient (R_H) (cm³/C) | Carrier Mobility (cm²/V·s) | Reference |
|---|---|---|---|---|---|
| Single Crystal | 300 | (8.95 ± 0.03) × 10⁻⁶ Ω·cm | (-3.28 ± 0.10) × 10⁻⁴ | - | nih.gov |
| Single Crystal | 4.2 | - | - | - | nih.gov |
| Single Crystal | 2 | 5-8 nΩ·cm | - | >100,000 | nih.gov |
| Polycrystalline Film | - | 4.0 × 10⁻³ Ω·m | - | - | nih.gov |
| ReO₃-WO₃ Film (High Re content) | Room Temp. | 7 × 10⁻² Ω·m | - | - | arxiv.org |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to determine the nanoscale structure of materials. rsc.orgazom.com It provides statistically significant information about features ranging from approximately 1 to 250 nm, such as the size, shape, and distribution of nanoparticles, pores, and other nanoscale domains. rsc.orgresearchgate.net The technique is based on analyzing the elastic scattering of X-rays at very small angles (typically < 5 degrees) from a sample.
While SAXS is widely applied for the characterization of nanoparticulate and nanoporous systems, specific research findings from SAXS analysis focused solely on this compound are not prominent in the reviewed literature. rsc.orgazom.com However, given the synthesis of ReO₃ in various nanostructured forms, including nanoparticles, nanocubes, and nanowires, SAXS represents a highly relevant characterization tool. arxiv.org
For ReO₃ nanoparticle systems, SAXS could be employed to obtain quantitative data on:
Particle Size Distribution: Determining the average size and polydispersity of ReO₃ nanoparticles in powders or colloidal suspensions. researchgate.net
Particle Shape: By modeling the scattering data, information about the average shape of the nanoparticles (e.g., spherical, cubic) can be extracted. azom.com
Hierarchical Structures: SAXS can probe the organization of nanoparticles into larger agglomerates or ordered assemblies. azom.com
Porosity: For porous ReO₃ structures, SAXS can be used to characterize the pore size distribution, specific surface area, and pore morphology. rsc.org
The technique would be complementary to microscopy methods by providing ensemble-averaged structural information over a large sample volume. researchgate.net
Microscopic and Imaging Characterization
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Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM)
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for the high-resolution structural analysis of this compound. These methods provide detailed information on the crystallinity, morphology, and lattice structure of ReO₃ nanocrystals and thin films.
Research on nanocrystalline ReO₃ films produced by annealing reactive DC magnetron sputtered thin films has utilized TEM to reveal their morphology. desy.de TEM analysis of a film annealed at 250°C showed square-shaped ReO₃ nanocrystals with sizes ranging from 100 to 500 nm. desy.de High-resolution TEM imaging determined an interplanar distance of 3.7 Å, a finding that corresponds well with selected area electron diffraction (SAED) data. desy.de
In studies of electrodeposited materials, TEM observations have been crucial in identifying the composition of the deposits. uchile.cl These analyses showed that metallic rhenium, rhenium (IV) oxide (ReO₂), and rhenium (VI) oxide (ReO₃) could coexist within the electrodeposited material. uchile.clresearchgate.net This highlights TEM's capability to distinguish between different phases and oxidation states of rhenium at the nanoscale. uchile.clresearchgate.net
Furthermore, TEM has been employed to characterize ReO₃ nanoparticles produced by methods such as femtosecond pulsed laser ablation in liquid. nih.gov These studies have shown that the nanoparticles are typically spherical, with sizes ranging from approximately 20 nm to 60 nm. nih.gov The crystallite size observed in TEM images is often consistent with data obtained from X-ray diffraction (XRD). nih.gov
| Preparation Method | Observed Morphology | Size Range | Key Findings | Reference |
|---|---|---|---|---|
| Annealing of Sputtered Film | Square-shaped nanocrystals | 100-500 nm | Interplanar distance of 3.7 Å confirmed by HR-TEM. | desy.de |
| Electrodeposition | Nanocrystalline phases | Not specified | Coexistence of Re, ReO₂, and ReO₃ phases identified. | uchile.clresearchgate.net |
| Pulsed Laser Ablation | Spherical nanoparticles | ~20-60 nm | Crystallite size consistent with XRD results. | nih.gov |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is extensively used to examine the surface morphology and topography of rhenium oxide thin films and nanoparticles. desy.denih.govarxiv.org This technique provides valuable information about the surface texture, grain size, and porosity of the material.
Studies on ReOₓ thin films deposited by reactive high-power impulse magnetron sputtering (r-HiPIMS) have used SEM to characterize the surface morphology under different deposition conditions. researchgate.net Films deposited at room temperature with a lower oxygen-to-argon ratio exhibited a defect-rich surface with large open cavities several hundred nanometers in size. researchgate.net Increasing this ratio resulted in a porous surface with numerous submicron voids. researchgate.net A significant improvement in surface quality was observed when the substrate temperature was increased, leading to a much smoother and more featureless surface. researchgate.net
| Deposition/Annealing Condition | Observed Surface Morphology | Reference |
|---|---|---|
| r-HiPIMS at Room Temp (O₂/Ar ratio: 0.4) | Defect-rich surface with large open cavities (~100s of nm). | researchgate.net |
| r-HiPIMS at Room Temp (O₂/Ar ratio: 0.5) | Porous surface with many submicron voids. | researchgate.net |
| r-HiPIMS at 150°C | Significantly smoother and featureless surface. | researchgate.net |
| Annealed at ~250°C | Evidence of nanocrystalline morphology. | desy.de |
Conductive Atomic Force Microscopy (AFM)
Conductive Atomic Force Microscopy (C-AFM) is a specialized AFM mode used for mapping the local electrical conductivity of a material's surface at the nanoscale. nih.gov While standard AFM is used to study the surface topography of ReO₃ films, C-AFM is particularly suited to investigate its well-known metallic conductivity. desy.dewordpress.com
This compound is unusual for an oxide as it exhibits very low resistivity, behaving like a metal. wikipedia.org C-AFM operates by scanning a conductive probe across the sample surface while a bias voltage is applied between the tip and the sample, generating a current map that corresponds to the surface topography. nih.gov This allows for the direct correlation of morphological features with their electrical properties.
For ReO₃ thin films, which exhibit high conductivity, C-AFM can be used to verify the uniformity of the conductive properties across the surface and to identify any localized defects or domains with different conductivity. desy.de The high conductivity of nanocrystalline single-phase ReO₃ films has been confirmed by nano-scale conductivity measurements, for which C-AFM is an ideal tool. desy.de This technique can provide qualitative and quantitative data on local current flow, making it invaluable for characterizing the electronic properties of conductive oxides like ReO₃. nih.gov
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and nanoparticles suspended in a liquid. This method is highly applicable to the characterization of ReO₃ nanoparticles synthesized in colloidal form, such as those produced via pulsed laser ablation in liquid. nih.gov
The DLS technique works by illuminating the particle suspension with a laser and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. By analyzing the time-dependent fluctuations, the hydrodynamic diameter of the particles can be calculated, providing a particle size distribution profile.
While TEM provides direct imaging of individual nanoparticle size and morphology, DLS offers a rapid method for determining the average particle size and size distribution of a large ensemble of particles in their native liquid environment. For example, in studies of other oxide nanoparticles like ruthenium oxide (RuO₂) prepared in suspension, DLS has been effectively used to analyze the particle size distribution. researchgate.net This same principle is directly applicable to characterizing ReO₃ nanoparticle suspensions, allowing for quality control and monitoring of particle aggregation over time. nih.govresearchgate.net
Theoretical and Computational Investigations of Rhenium Trioxide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of rhenium trioxide (ReO₃) at the atomic and electronic levels. These computational methods provide valuable insights into the material's structural, electronic, and catalytic characteristics.
Structural Optimization and Stability Analysis
DFT calculations are instrumental in determining the most stable geometric structures of materials. For bulk this compound, which crystallizes in a cubic perovskite-like structure (space group Pm-3m), DFT is used to optimize the lattice parameters. materialsproject.orgmaterialsproject.org Calculations have determined the lattice constant 'a' to be approximately 3.77 Å. materialsproject.org The structure consists of corner-sharing ReO₆ octahedra with Re-O bond lengths of about 1.88 Å. materialsproject.org The stability of this structure is confirmed by an energy above the hull value of 0.000 eV/atom, indicating that it is a stable phase. materialsproject.org
Beyond the bulk material, DFT has been employed to study the structures and stability of various rhenium oxide clusters and complexes. For instance, studies on tri-rhenium oxide clusters (Re₃Oₙ⁻/⁰, where n=1-6) have identified the ground-state geometries for both anionic and neutral species. nih.gov The calculations revealed that for the anions, the initial oxygen atoms prefer to occupy corner positions of a Re₃ triangle. nih.gov Specifically, Re₃O₃⁻ adopts a C₂ᵥ symmetry with both bridging and terminal oxygen atoms. nih.gov The stability of these various structures is assessed by comparing their total energies, with the lowest energy isomer representing the most stable configuration.
Furthermore, DFT has been used to investigate the stability of ReO₃ when supported on other materials, which is crucial for catalytic applications. The interaction between rhenium oxide species and support materials like α-Fe₂O₃ and γ-Fe₂O₃ has been modeled to understand how the support influences the dispersion and stability of the active rhenium species. acs.org These calculations help in designing stable and efficient supported catalysts.
Table 1: Calculated Structural Parameters for Cubic this compound
| Parameter | Value |
|---|---|
| Space Group | Pm-3m materialsproject.orgmaterialsproject.org |
| Crystal System | Cubic materialsproject.orgmaterialsproject.org |
| Lattice Constant (a) | 3.77 Å materialsproject.org |
| Re-O Bond Length | 1.88 Å materialsproject.org |
| Energy Above Hull | 0.000 eV/atom materialsproject.org |
This table presents structural data for the stable cubic phase of ReO₃ as determined by DFT calculations.
Electronic Structure and Band Gap Prediction
The electronic structure of a material dictates its electrical and optical properties. DFT calculations are widely used to compute the electronic band structure and density of states (DOS) of this compound. For the bulk cubic phase of ReO₃, DFT calculations predict it to be metallic, with a band gap of 0.000 eV. materialsproject.org This metallic behavior arises from the presence of a single 5d electron on each rhenium atom, which occupies the conduction band. wpmucdn.com The projected density of states (pDOS) analysis shows that the valence band is primarily composed of O 2p orbitals, while the conduction band is dominated by Re 5d orbitals.
However, it is important to note that standard DFT functionals like the Generalized Gradient Approximation (GGA) are known to often underestimate band gaps. materialsproject.orgmdpi.com For molecular clusters of this compound, such as the gas-phase ReO₃ molecule, DFT calculations predict a significant energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For the neutral ReO₃ cluster, which has a pyramidal C₃ᵥ geometry, the calculated energy separation between the metal-based and oxygen-based orbitals is comparable to the interband threshold observed in the bulk material. wpmucdn.com
Hybrid functionals, such as B3LYP and HSE06, can provide more accurate band gap predictions. For instance, B3LYP calculations have been used to investigate the electronic properties of various rhenium oxide complexes. researchgate.net In a study of a self-assembled rhenium nanotube, the HSE06 functional was used for band calculations, yielding a band gap that closely matched experimental values. acs.org Another study using the B3LYP functional calculated a bulk band gap of 5.76 eV for ReO₃ at the Γ-point. mdpi.com
Table 2: Predicted Electronic Properties of this compound
| Property | Value | Method |
|---|---|---|
| Bulk Band Gap | 0.000 eV | DFT (GGA) materialsproject.org |
| Bulk Band Gap (Γ-point) | 5.76 eV | B3LYP mdpi.com |
| ReO₃ Cluster (gas-phase) Excitation Energy | ~2.48 eV | DFT wpmucdn.com |
This table summarizes the electronic properties of ReO₃ predicted by different DFT methods, highlighting the metallic nature of the bulk solid and the significant HOMO-LUMO gap in molecular clusters.
Simulation of Photoelectron Spectra
Photoelectron spectroscopy (PES) is an experimental technique that measures the energy required to remove an electron from a molecule or material. DFT calculations can be used to simulate PES spectra, providing a powerful tool for interpreting experimental data and identifying the electronic structure of the species present.
The simulation of PES involves calculating the vertical detachment energies (VDEs), which correspond to the energy difference between the ground state of the anion and the neutral molecule at the anion's geometry. By combining these calculated VDEs with Franck-Condon factors, a theoretical spectrum can be generated. colorado.edu
This approach has been successfully applied to study tri-rhenium oxide clusters (Re₃Oₙ⁻, n=1-6). nih.gov By comparing the simulated spectra with experimental PES data, researchers can confirm the ground-state geometries of the clusters. nih.gov For instance, the simulated photoelectron spectrum for a specific isomer of a nickel-titanium dioxide carbonyl complex was found to be in excellent agreement with the experimental spectrum, allowing for the identification of the cluster's structure in the molecular beam. rsc.org
Prediction of Vertical Detachment Energies
Vertical detachment energy (VDE) is a key quantity determined from photoelectron spectroscopy, representing the energy required to remove an electron from an anion without any change in the molecular geometry. DFT methods are frequently used to predict VDEs for various rhenium oxide species.
For example, in a study of ReO₂⁻ and ReO₃⁻, the measured VDE of ReO₃ was 3.7 ± 0.1 eV. researchgate.net Theoretical calculations on tri-rhenium oxide clusters have utilized generalized Koopmans' theorem to predict VDEs. nih.gov In another study on mono-rhenium oxide clusters, the VDE for the ground-state of ReO₃⁻ was measured to be 3.62 eV. wpmucdn.com
The accuracy of VDE predictions can depend on the choice of DFT functional. Studies on other transition metal oxides have shown that while some hybrid functionals may perform poorly for systems with significant multireference character, other functionals can provide excellent agreement with experimental VDEs. acs.org For instance, the BP86 functional has been found to yield good results for the VDEs of various metal oxide clusters. acs.org
Chemical Bonding and Charge Transfer Analysis
Understanding the nature of chemical bonds and charge distribution within a molecule is crucial for explaining its reactivity and properties. DFT calculations, often coupled with population analysis methods like Natural Bond Orbital (NBO) analysis, provide detailed insights into these aspects.
Molecular orbital analysis of tri-rhenium oxide clusters has been used to investigate the evolution of chemical bonding as the number of oxygen atoms increases. nih.gov In the case of the ReO₃ molecule, MO analysis shows that the Re 5d electrons are largely localized on the rhenium center, creating a chemically active site. wpmucdn.com
NBO analysis can quantify the charge transfer between atoms and the strength of donor-acceptor interactions. In studies of rhenium complexes, NBO analysis has been used to evaluate the bonding characteristics. researchgate.net Furthermore, investigations into charge transfer in molecular systems containing rhenium have revealed that photoexcitation can lead to a two-center charge transfer process involving both the rhenium center and a ligand. ethz.ch This detailed understanding of charge distribution and transfer is vital for applications in areas like photovoltaics and catalysis. ethz.ch
Activation Barriers and Reaction Energies for Catalytic Processes
This compound and its derivatives are known to be effective catalysts for various chemical reactions, particularly oxidation reactions. DFT calculations are an invaluable tool for elucidating the mechanisms of these catalytic processes by computing the activation barriers and reaction energies for different reaction pathways.
For example, the mechanisms of ethylene (B1197577) oxidation by rhenium-oxo complexes of the type LReO₃ (where L is a ligand) have been extensively studied using DFT. rsc.orgresearchgate.net These studies have calculated the activation barriers and reaction energies for both stepwise and concerted addition pathways, considering multiple spin states. rsc.orgresearchgate.net The calculations have shown that the nature of the ligand L significantly influences both the activation barriers and the reaction energies, allowing for the identification of the most effective catalysts for specific transformations like epoxidation or dihydroxylation. rsc.orgresearchgate.net
In another example, the activation energy for the oxygen evolution reaction (OER) on a single-atom rhenium catalyst was determined through DFT calculations to be lower than that of comparable materials, indicating enhanced catalytic activity. chinesechemsoc.org By mapping out the potential energy surface for a given reaction, DFT can identify the most favorable reaction pathway and provide a detailed understanding of the factors that control the catalytic activity and selectivity.
Table 3: Calculated Activation and Reaction Energies for Ethylene Oxidation by LReO₃ Complexes
| Ligand (L) | Reaction Pathway | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|
| Cl⁻ | Dioxylate Formation (Singlet) | Favorable | Favorable |
| CH₃ | Metallaoxetane Formation (Doublet) | Increases in order CH₃ < Cl⁻ < CH₃O⁻ | Follows order Cl⁻ < CH₃O⁻ < CH₃ |
| OCH₃⁻ | Dioxylate Formation (Singlet) | Favorable | Favorable |
This table provides a qualitative summary of DFT findings on the oxidation of ethylene by LReO₃ complexes, highlighting the influence of the ligand on the reaction energetics. rsc.orgresearchgate.net
Modeling of Defect States
Computational modeling, particularly using density functional theory (DFT), has been instrumental in understanding the influence of defects on the properties of ReO₃. americanelements.com A significant focus has been on oxygen vacancies, which are common defects in transition metal oxides. americanelements.com
First-principles DFT calculations have been employed to model the (001) surface of ReO₃ with different atomic terminations, such as O-terminated and ReO₂-terminated surfaces. americanelements.comamericanelements.com These simulations reveal how oxygen vacancies can be controlled to tune the material's work function over a considerable range, from approximately 7 eV down to 3 eV. americanelements.com The work function is shown to have a direct linear relationship with the surface energy. americanelements.com
Modeling also investigates the structural relaxation of atoms around a defect. For instance, on the ReO₂-terminated (001) surface, computations show that upper-layer atoms generally relax inwards, while second-layer atoms relax outwards. easychem.org However, an exception is the inward relaxation of the second-layer oxygen atom on the ReO₂-terminated surface. easychem.org Furthermore, these calculations indicate that the Re-O chemical bond population near this surface is reduced compared to the bulk material. americanelements.comeasychem.org The presence of defects, such as an increased density of sulfur vacancies in related materials like Re-doped MoS₂, has been shown through DFT to introduce additional defect states near the Fermi level. fishersci.ie
Phase Transition Predictions and Pressure Dependence
This compound undergoes a series of structural phase transitions when subjected to high pressure. nih.govwikipedia.org Computational predictions and experimental studies have charted the transformation of its crystal structure under increasing pressure. At ambient pressure, ReO₃ possesses a cubic perovskite-type structure (space group Pm-3m). nih.govwikipedia.orgwikipedia.org
As pressure increases, ReO₃ transitions through several phases:
Cubic-I (Pm-3m) to Cubic-II (Im-3m): This initial transition is reported to occur at approximately 0.5 GPa. wikipedia.org
Cubic to Monoclinic (C2/c or P2₁/m): At around 3 GPa, the cubic structure transforms into a monoclinic phase. nih.govwikipedia.org This transition is driven by the softening of the M₃ phonon mode, which involves the displacement of oxygen atoms. nih.gov
Monoclinic to Rhombohedral-I (R-3c): Further compression, to about 12 GPa, leads to a rhombohedral phase. nih.govwikipedia.org This phase is characterized by the coupled rotation of ReO₆ octahedra. wikipedia.org
Rhombohedral-I to Rhombohedral-II: A final transition to another rhombohedral phase is observed at pressures around 38-39 GPa. nih.govwikipedia.org
It is important to note that the exact transition pressures can vary depending on whether the material is in bulk or nanocrystalline form, with nanocrystals generally exhibiting lower transition pressures. nih.gov For example, in nanocrystalline ReO₃, the transition to the monoclinic structure occurs at a much lower pressure of about 0.3 GPa. nih.gov First-principles calculations have been used to support these experimental findings and to understand the mechanisms, such as the softening of specific phonon modes, that drive these structural changes. nih.govwikipedia.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of atoms and molecules in a system. Ab-initio MD simulations, which are based on first-principles electronic structure calculations, have been utilized to investigate ion migration pathways in complex oxides related to rhenium, such as Bi₂₈Re₂O₄₉. scribd.comamericanelements.com In these systems, simulations performed at various temperatures help to elucidate the roles of different sublattices (e.g., Bi-O and Re-O) in the oxide ion migration process. scribd.comamericanelements.com
While detailed MD studies focusing exclusively on ReO₃ are not extensively covered in the provided context, the methodology has been applied to understand the binding of rhenium complexes to enzymes, where MD simulations complement molecular docking studies to rationalize experimental findings. sigmaaldrich.com For ReO₃, MD simulations would be a valuable approach to study dynamic phenomena, such as the real-time evolution of its lattice structure at finite temperatures, the dynamics of phase transitions, and the diffusion of defects through the crystal.
Lattice Dynamics and Phonon Studies
The study of lattice dynamics and phonons (quantized lattice vibrations) is crucial for understanding many of the thermal and mechanical properties of crystalline solids, including ReO₃.
Quasiharmonic Approximation for Thermal Properties
The quasiharmonic approximation (QHA) is a theoretical framework used to study the lattice dynamics and thermal properties of materials. Current time information in San Miguel County, US.wikipedia.orgeasychem.org This method applies harmonic theory at various crystal volumes to account for thermal expansion. For ReO₃, the QHA has been successfully applied to investigate its notable negative thermal expansion (NTE) phenomenon. Current time information in San Miguel County, US.wikipedia.orgeasychem.org
By calculating phonon frequencies at several external pressures, the QHA allows for the determination of the system's free energy. Current time information in San Miguel County, US.easychem.orgereztech.com This, in turn, provides predictions for the temperature dependence of key properties like the equilibrium volume and the coefficient of thermal expansion. Current time information in San Miguel County, US.easychem.orgereztech.com Calculations based on the QHA have shown a decrease in the crystal volume of ReO₃ up to a temperature of 170 K, which is in reasonable agreement with experimental observations of its NTE behavior. Current time information in San Miguel County, US.wikipedia.org
Phonon Mode Analysis (e.g., M and R phonon modes)
Specific phonon modes are responsible for the unique lattice dynamics of ReO₃. Analysis has identified the transverse modes at the M and R points of the Brillouin zone boundary as being particularly significant. Current time information in San Miguel County, US.wikipedia.orgeasychem.org These modes correspond to the rigid-unit modes (RUMs), which involve the cooperative tilting of the ReO₆ octahedra that make up the crystal structure. easychem.orgwikipedia.org
Theoretical calculations indicate that these M and R phonon modes soften (decrease in frequency) with increasing pressure. wikipedia.orgCurrent time information in San Miguel County, US.wikipedia.orgeasychem.org This pressure-induced softening of the M₃ mode is what drives the cubic-to-tetragonal phase transition. nih.govwikipedia.org The local structure is shown to be dominated by an in-phase octahedral tilting mode. wikipedia.org The character of these soft phonon modes is a key contributor to the negative thermal expansion observed in ReO₃. wikipedia.orgamericanelements.com
Grüneisen Formalism and Thermal Expansivity
In ReO₃, the Grüneisen formalism is used to analyze the influence of temperature and pressure on the phonon modes and, consequently, on the thermal expansion. Current time information in San Miguel County, US.wikipedia.orgeasychem.org Calculations have revealed large negative Grüneisen constants for the M and R phonon modes. wikipedia.orgCurrent time information in San Miguel County, US.wikipedia.orgeasychem.org These negative parameters are the primary reason for the NTE behavior of ReO₃ at low temperatures. Current time information in San Miguel County, US.americanelements.com The thermal expansion coefficient is predicted to have a minimum around 100 K, which corresponds to a minimum in the anisotropy of the oxygen thermal vibrations. Current time information in San Miguel County, US.wikipedia.orgeasychem.org
Mean-Squared Vibrations of Constituent Atoms
Theoretical and experimental studies, including extended X-ray absorption fine structure (EXAFS) analysis, have provided detailed insights into the atomic vibrations within the unique perovskite-type structure of this compound (ReO₃). The structure consists of corner-sharing ReO₆ octahedra with vacant 'A' sites, which allows for significant freedom of movement for the oxygen atoms, particularly in directions lateral to the Re-O bonds. researchgate.net This freedom manifests as an enhanced thermal displacement parameter for the oxygen ions. researchgate.net
Investigations into the thermal motion have distinguished between the mean-squared displacement (MSD) of individual atoms and the mean-squared relative displacement (MSRD) between pairs of atoms, such as the nearest Re-O pair. A key finding is the temperature-dependent behavior of the parallel and perpendicular components of the MSRD. The parallel MSRD (C||) corresponds to vibrations along the Re-O bond axis, while the perpendicular MSRD (C⊥) relates to vibrations transverse to the bond. researchgate.net Analysis shows that the perpendicular MSRD grows with temperature. researchgate.net This transverse vibration of the oxygen atoms is a significant characteristic of the ReO₃ lattice dynamics and is associated with phenomena such as the material's pronounced negative thermal expansion over certain temperature ranges. researchgate.netnih.gov The ability to calculate and compare these mean-squared vibrational values with data from diffraction experiments provides a robust method for validating and refining theoretical models of the ReO₃ crystal lattice. researchgate.net
Reaction Mechanism Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction mechanisms of this compound and its derivatives, especially in oxidation reactions involving olefins like ethylene. researchgate.netrsc.orgresearchgate.net These theoretical studies explore the potential energy surfaces of reaction pathways to determine the most energetically favorable routes, identify transition states, and characterize key intermediates. researchgate.netresearchgate.net This modeling provides a molecular-level understanding that complements experimental observations.
Stepwise vs. Concerted Addition Pathways
A central topic in the computational investigation of ReO₃-catalyzed olefin oxidation is the debate between stepwise and concerted reaction mechanisms. Two primary pathways are typically considered for the initial addition of the olefin to the rhenium oxo complex:
Concerted [3+2] Addition: This pathway involves a single transition state where the olefin adds across two of the Re=O bonds simultaneously, forming a five-membered metallacycle known as a dioxylate intermediate. researchgate.netrsc.orgresearchgate.net
Stepwise [2+2] Addition: This mechanism proceeds in two steps. First, the olefin adds across a single Re=O bond in a [2+2] cycloaddition to form a four-membered metallaoxetane intermediate. researchgate.netrsc.orgresearchgate.net This intermediate can then rearrange to the more stable five-membered dioxylate. researchgate.netrsc.org
Numerous DFT studies on the reaction of LReO₃ complexes (where L is a ligand such as Cl, O⁻, or CH₃) with ethylene have concluded that the concerted [3+2] addition pathway is generally favored energetically over the stepwise [2+2] pathway on the singlet potential energy surface. researchgate.netrsc.orgresearchgate.netresearchgate.net However, some experimental kinetic data have been interpreted as being more consistent with a stepwise mechanism involving a metallaoxetane intermediate, though direct experimental detection of this intermediate has remained elusive. acs.org
Multi-Spin State Considerations (Singlet, Doublet, Triplet Potential Energy Surfaces)
The reactivity of rhenium complexes can be significantly influenced by the electronic spin state of the molecule. Computational models often need to evaluate multiple potential energy surfaces (PES), primarily singlet, doublet, and triplet states, to capture the full mechanistic picture. researchgate.netrsc.orgresearchgate.net
For the oxidation of ethylene by LReO₃ complexes, calculations consistently show that species on the singlet PES are more stable than their counterparts on the triplet PES. researchgate.net The favored concerted [3+2] pathway to the dioxylate intermediate is typically located on the singlet surface. researchgate.netrsc.orgresearchgate.net
However, the spin state can alter the preferred reaction pathway. For instance, while the [3+2] dioxylate formation is favored on the singlet PES, some studies have found that the [2+2] addition leading to the metallaoxetane intermediate is favored on the doublet PES for specific ligands like CH₃, CH₃O⁻, and Cl⁻. researchgate.netrsc.org The possibility of spin-crossover, where the reaction transitions from one spin surface to another (e.g., from a triplet transition state to a singlet product), is also a consideration in these systems, as it can provide lower energy pathways than those existing on a single spin surface. d-nb.infonih.govchemrxiv.orguva.nl
Identification of Key Intermediates (e.g., Dioxylate, Metallaoxetane)
Theoretical modeling has been crucial in identifying and characterizing the structure of transient intermediates that are often difficult to isolate or observe experimentally. In the context of olefin oxidation by this compound complexes, two intermediates are of primary importance:
Dioxylate: This is a five-membered metalladioxolane ring formed via the concerted [3+2] cycloaddition of an olefin to two oxo ligands of the rhenium center. researchgate.netresearchgate.net It is generally found to be the more thermodynamically stable of the initial cycloaddition products. researchgate.net
Metallaoxetane: This is a four-membered ring structure formed through a [2+2] cycloaddition across a single rhenium-oxygen double bond. researchgate.netresearchgate.net While often found to be kinetically less favorable to form directly on the singlet surface compared to the dioxylate, it is a key proposed intermediate in the stepwise mechanism. acs.orgnih.gov Computational studies show that the metallaoxetane can subsequently rearrange to the more stable dioxylate intermediate, though this rearrangement is only considered feasible for certain ligands. researchgate.netrsc.org
Catalytic Applications and Mechanistic Studies of Rhenium Trioxide
Hydrocarbon Transformations
Rhenium-based catalysts, including rhenium trioxide, are utilized in several industrial processes for converting hydrocarbons into more valuable products. mdpi.comnanorh.comcatalysis.blog These processes include olefin metathesis, petroleum reforming, dehydroaromatization of light alkanes, and hydrocarbon cracking.
Olefin Metathesis
Olefin metathesis is a reaction that involves the cleavage and redistribution of the fragments of alkenes (olefins). acs.org Rhenium heptoxide (Re₂O₇) supported on alumina (B75360) is a well-known catalyst for this reaction and can operate efficiently at room temperature. mdpi.com While ReO₃ itself can catalyze the metathesis of propylene, its activity is enhanced by slight reduction. capes.gov.br
Supported rhenium oxide catalysts, often prepared from precursors like ammonium (B1175870) perrhenate (B82622) or perrhenic acid which are then calcined, are highly active for olefin metathesis. researchgate.netresearchgate.net The activity of these catalysts is significantly influenced by the support material, with silica-alumina and alumina being common choices. researchgate.netrsc.org Studies have shown that Re₂O₇ dispersed on mesoporous alumina exhibits higher catalytic activity for the metathesis of both internal and terminal olefins compared to conventional γ-alumina supports. mdpi.com
The mechanism of olefin metathesis catalyzed by supported rhenium oxides is believed to involve the formation of metal-alkylidene intermediates and a metallacyclobutane intermediate, often referred to as the Chauvin mechanism. The reaction is initiated by the interaction of the olefin with the rhenium active site. mdpi.com Spectroscopic studies have identified isolated surface dioxo (O=)₂ReO₂ species as the stable surface structure of rhenia on alumina, which are the precursors to the active catalytic sites. researchgate.netacs.org
Table 1: Research Findings on this compound in Olefin Metathesis
| Catalyst System | Reactants | Key Findings |
|---|---|---|
| Unsupported ReO₃ | Propylene | Catalyzes metathesis; activity enhanced by slight reduction. capes.gov.br |
| Re₂O₇/γ-Al₂O₃ | C₆, C₈, C₁₀ α-olefins | High conversion but low selectivity due to significant isomerization at temperatures above 60-70°C. acs.orgacs.org |
| Re₂O₇/mesoporous-Al₂O₃ | Internal and terminal olefins | Higher catalytic activity compared to Re₂O₇ on common γ-Al₂O₃. mdpi.com |
| ReOₓ/Al₂O₃ | Propylene | Isolated surface dioxo (O=)₂ReO₂ species are precursors to active sites. researchgate.netacs.org |
Reforming of Petroleum Feedstock
Catalytic reforming is a crucial process in the petroleum industry used to increase the octane (B31449) number of naphtha. This is achieved by converting paraffins and naphthenes into high-octane aromatic compounds. psu.edu Bimetallic catalysts, particularly platinum-rhenium (Pt-Re) supported on alumina, are widely used for this purpose. psu.eduacs.orgebsco.com The addition of rhenium to platinum catalysts improves their activity and stability. acs.orgsfa-oxford.com
Selective Dehydroaromatization of Methane (B114726) and Ethane (B1197151)
Rhenium-based catalysts have shown promise in the conversion of light alkanes like methane and ethane into valuable aromatic compounds such as benzene (B151609). mdpi.com Re/HZSM-5 catalysts have been studied for the dehydrocondensation of methane, yielding benzene, naphthalene (B1677914), and C₂ hydrocarbons. researchgate.net The catalytic activity is comparable to that of Mo/HZSM-5, which is a well-known catalyst for this reaction. researchgate.net
Studies suggest that metallic rhenium species on the HZSM-5 support are responsible for the dehydrocondensation of methane. researchgate.net The reaction proceeds through the activation of methane to form intermediate species that then oligomerize and cyclize to form aromatic rings. The addition of CO or CO₂ to the methane feed can improve the stability and conversion of the Re/HZSM-5 catalyst. researchgate.net Similarly, ReOₓ/ZSM-5 has been investigated for the conversion of ethane to benzene. researchgate.net The mechanism involves the dehydrogenation of ethane to ethylene (B1197577), followed by oligomerization and aromatization. rsc.org
Table 2: Research Findings on this compound in Dehydroaromatization
| Catalyst System | Reactant | Key Findings |
|---|---|---|
| Re/HZSM-5 | Methane | Produces benzene and naphthalene with conversion rates of 8-12%. researchgate.netresearchgate.net |
| Re/HZSM-5 with CO/CO₂ | Methane | Achieves high and stable methane conversion with high selectivity to C₂ hydrocarbons and benzene. researchgate.net |
| Mo-Re/ZSM-5 | Methane | Rhenium addition enhances the performance and stability of the molybdenum catalyst. us.es |
Hydrocarbon Cracking
Rhenium-containing catalysts are also active in hydrocarbon cracking, a process that breaks down large hydrocarbon molecules into smaller, more valuable ones like gasoline and diesel fuel. mdpi.comnanorh.com Rhenium oxide's ability to withstand high temperatures makes it suitable for such applications. nanorh.com While specific studies focusing solely on ReO₃ for cracking are less common, the broader literature on rhenium catalysts indicates their utility in this area. mdpi.comresearchgate.net
Oxidation Reactions
This compound and its organometallic derivatives, such as methylthis compound (CH₃ReO₃ or MTO), are effective catalysts for various oxidation reactions, most notably the epoxidation of olefins using hydrogen peroxide. wikipedia.orgnih.gov
Epoxidation Reactions
Epoxidation is the process of converting an alkene into an epoxide (or oxirane), a three-membered ring containing an oxygen atom. libretexts.org Rhenium-based catalysts, particularly MTO, are highly active for this transformation using hydrogen peroxide (H₂O₂) as the oxidant. wikipedia.orgnih.gov The reaction can be performed with both aqueous and anhydrous H₂O₂. scielo.brgoogle.com
The catalytic cycle is believed to involve the formation of peroxo-rhenium species. In the presence of H₂O₂, MTO is converted into a monoperoxo complex, CH₃Re(O)₂(η²-O₂), and a diperoxo complex, CH₃Re(O)(η²-O₂)₂(H₂O). nih.gov Both of these species are capable of transferring an oxygen atom to the alkene. researchgate.net The mechanism is thought to be a concerted process where the electron-rich double bond of the alkene attacks a peroxidic oxygen of the rhenium complex. nih.gov
The reactivity in these epoxidation reactions is influenced by the electronic properties of the alkene. Electron-donating groups on the olefin enhance the reaction rate, while electron-withdrawing groups slow it down. nih.gov The reaction is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. researchgate.net
To improve catalyst stability and recyclability, MTO and other rhenium oxides have been supported on various materials, including polymers like poly(4-vinylpyridine) and inorganic oxides like alumina. scielo.bracs.orgnih.gov These heterogeneous catalysts have shown good activity and selectivity in olefin epoxidation and can be recycled multiple times. nih.gov
Table 3: Research Findings on this compound in Epoxidation Reactions
| Catalyst System | Oxidant | Substrate | Key Findings |
|---|---|---|---|
| CH₃ReO₃ (MTO) | H₂O₂ | Alkyl-substituted alkenes | Catalytically active species are mono- and diperoxo-rhenium complexes. nih.gov |
| CH₃ReO₃ (MTO) | H₂O₂ | Styrenes | Rate increases with the nucleophilicity of the styrene (B11656). researchgate.net |
| ReO₄/Al₂O₃ | Anhydrous H₂O₂ | Cyclooctene, cyclohexene | Stable catalyst with no significant metal leaching. scielo.br |
| Polymer-supported MTO | H₂O₂ | Cyclohexene, cyclooctene, styrene | Efficient and selective heterogeneous catalysts that can be recycled. acs.orgnih.gov |
C-H and Si-H Oxidations
Methylthis compound (MTO), a key rhenium-based catalyst, demonstrates significant activity in oxidation chemistry, including C-H and Si-H oxidations. mdpi.comcore.ac.uk These reactions are fundamental transformations in organic synthesis, allowing for the direct functionalization of otherwise inert bonds. The high efficiency of MTO in these processes highlights its utility in complex chemical syntheses. mdpi.comresearchgate.net
Selective Oxidation of Methanol (B129727) to Methylal
Rhenium-containing catalysts have shown high performance in the selective oxidation of methanol. mdpi.comcore.ac.uk One notable transformation is the conversion of methanol to methylal (also known as dimethoxymethane). wikipedia.org Methylal is a valuable solvent and gasoline additive. wikipedia.org Rhenium oxide-based catalysts facilitate this selective oxidation, demonstrating their potential in converting simple alcohols into more complex and industrially relevant chemicals. mdpi.comcore.ac.uk
Oxygen and Sulfur Atom Transfer Reactions
Methylthis compound (MTO) is a well-established catalyst for oxygen atom transfer reactions. acs.orgscispace.com This catalytic activity is fundamental to various processes, such as the deoxygenation of epoxides to form olefins. scispace.com The ability of MTO to facilitate the transfer of oxygen atoms is also leveraged in the oxidation of organic sulfides and phosphines. acs.org These versatile catalytic properties make MTO a subject of extensive research in both organic synthesis and biochemical studies. acs.orgscispace.com
Dehydration, Amination, and Disproportionation of Alcohols
The interaction between methylthis compound (MTO) and alcohols can lead to several distinct chemical transformations, including dehydration, amination, and disproportionation, depending on the specific alcohol substrate and reaction conditions. scispace.com
Direct Formation of Ethers from Alcohols
Methylthis compound (MTO) was the first transition metal complex identified to catalyze the direct formation of ethers from alcohols using only trace amounts of the catalyst. acs.orgacs.org This reaction proceeds efficiently with both aromatic and aliphatic alcohols, although aromatic alcohols generally provide better yields. acs.org The reaction is versatile and can be conducted in various solvents or even in the neat alcohol itself. acs.org A proposed mechanism suggests that the reaction occurs through a carbocation intermediate. acs.org
The synthesis of unsymmetrical ethers is also achievable by reacting two different alcohols, with the highest yields obtained when one of the alcohols is aromatic. acs.org For instance, reacting aromatic alcohols with low molecular weight primary alcohols (used as the solvent) in the presence of MTO results in high yields of unsymmetrical ethers. acs.org
Table 1: MTO-Catalyzed Formation of Symmetrical Ethers from Alcohols
| Alcohol Substrate | Product Ether | Yield (%) |
|---|---|---|
| Benzyl alcohol | Dibenzyl ether | 86 |
| 1-Phenylethanol (B42297) | Bis(1-phenylethyl) ether | 89 |
This table is generated based on data from Zhu and Espenson (1996). acs.orgacs.org
Dehydration of Alcohols to Olefins
Rhenium-based complexes, including methylthis compound (MTO) and rhenium heptoxide (Re₂O₇), are effective catalysts for the dehydration of alcohols to produce olefins. rsc.orgnih.gov This reaction is highly dependent on the structure of the alcohol, with a general reactivity order of tertiary > secondary >> primary alcohols. uu.nl From a substrate class perspective, the reactivity follows the order: allylic > aliphatic > homoallylic alcohols. uu.nl
MTO can catalyze the dehydration of alcohols to form olefins at room temperature, with aromatic alcohols typically yielding better results than aliphatic ones. acs.orgacs.org For example, using 0.2 mmol of MTO in 15 mL of neat 3-octanol (B1198278) resulted in the formation of 3-octene. rsc.org
Studies have shown that Re₂O₇ can be even more efficient than MTO for certain substrates. rsc.org For the dehydration of 1-phenylethanol to styrene at 100 °C, Re₂O₇ (0.5 mol%) gave a 98% yield after just one hour, significantly outperforming MTO (1 mol%, 89% yield over 24 hours). rsc.org These findings underscore the potential of homogeneous rhenium catalysts for converting alcohols, including those derived from biomass, into valuable olefins. rsc.orguu.nl
Table 2: Rhenium-Catalyzed Dehydration of 1-Phenylethanol to Styrene
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Re₂O₇ | 0.5 | 1 | 98 |
| MTO | 1.0 | 24 | 89 |
| pTSA | 5.0 | 24 | 85 |
This table is generated based on data from Klein Gebbink and co-workers as cited in Ward et al. (2023). rsc.org
Direct Amination of Alcohols to Amines
Methylthis compound (MTO) also catalyzes the direct amination of alcohols to form secondary or tertiary amines at room temperature. acs.orgacs.org When a primary or secondary amine is used as the limiting reagent in the reaction with an alcohol, good yields of the corresponding secondary or tertiary amine products are achieved. acs.org This transformation represents an important method for forming C-N bonds directly from alcohols, which are readily available starting materials. scispace.com The catalytic activity of MTO in this area further demonstrates its versatility in promoting fundamental organic reactions. scispace.comacs.org
Biomass Conversion Processes
This compound and related rhenium compounds are versatile catalysts in the conversion of biomass into valuable chemicals and fuels. rsc.orgrsc.org These processes are crucial for developing sustainable alternatives to petroleum-based products. Rhenium's unique properties, including its oxophilicity and multiple accessible oxidation states, make it suitable for a range of biomass transformations. rsc.orgrsc.org
Rhenium-catalyzed deoxydehydration (DODH) is a significant reaction for converting biomass-derived polyols, such as glycerol (B35011), into valuable olefins like allyl alcohol. uu.nlmdpi.comdtu.dk This reaction involves the removal of two adjacent hydroxyl groups from a vicinal diol to form a double bond. mdpi.comdtu.dk
Both homogeneous and heterogeneous rhenium catalysts are effective for this transformation. Methyltrioxorhenium (MTO) and other organorhenium compounds can catalyze the DODH of glycerol to allyl alcohol with high yields, often in the presence of a reducing agent like a secondary alcohol. rsc.orgdtu.dk For example, MTO can convert glycerol to allyl alcohol with yields ranging from 66% to 90%. rsc.org Heterogeneous catalysts, such as rhenium oxide supported on ceria (ReOₓ/CeO₂), have also been developed and show high activity and selectivity. mdpi.comwipo.intresearchgate.net These catalysts can be reused and can utilize molecular hydrogen as a reductant, which is economically and environmentally advantageous. shokubai.orgccspublishing.org.cn For instance, a ReOₓ-Au/CeO₂ catalyst achieved a 91% yield of allyl alcohol from glycerol. shokubai.org Similarly, ReO₃ and MTO have been shown to selectively catalyze the DODH of glycerol at relatively low temperatures (140 °C). researchgate.netrsc.org
The table below summarizes the performance of various rhenium-based catalysts in the deoxydehydration of glycerol to allyl alcohol.
Table 1: Performance of Rhenium-Based Catalysts in Glycerol Deoxydehydration
| Catalyst | Reductant/Solvent | Temperature (°C) | Yield of Allyl Alcohol (%) | Reference |
|---|---|---|---|---|
| Methyltrioxorhenium (MTO) | 3-Octanol | 170 | 90 | dtu.dk |
| Cp*ReO₃/PPh₃ | Chlorobenzene | 125 | 67 | uu.nl |
| ReOₓ-Au/CeO₂ | H₂ | - | 91 | shokubai.org |
| 10%ReOₓ/CeO₂ | 2-Hexanol | 175 | 88 | mdpi.comresearchgate.net |
| ReO₃ | 2,4-dimethyl-3-pentanol | - | 90 | rsc.org |
Rhenium catalysts, including this compound and MTO, are effective in the depolymerization of lignin (B12514952), a complex aromatic polymer found in biomass, to produce valuable aromatic chemicals. rsc.orgmdpi.com This process typically involves the cleavage of C-O bonds within the lignin structure. rsc.orgnih.gov
Rhenium(VII) oxide (Re₂O₇) has been shown to selectively cleave the β-O-4 ether linkage, a common bond in lignin, with high efficiency under mild conditions. nih.gov Heterogeneous catalysts like rhenium oxide supported on activated carbon (ReOₓ/AC) have also demonstrated excellent activity in cleaving lignin's C–O bonds, producing high yields of monophenols from lignin model compounds and aromatic oils from lignin feedstock without the need for high-pressure hydrogen. rsc.org The catalytic activity is attributed to the presence of Re(IV)-Re(VI) species. rsc.org Furthermore, catalysts like Ni-Re mixed oxides supported on graphene oxide have shown enhanced performance in lignin depolymerization, achieving higher yields of phenolic products compared to their monometallic counterparts. acs.org
Hydrodeoxygenation (HDO) is a crucial process for converting oxygen-rich biomass derivatives into hydrocarbon fuels. mdpi.com Rhenium-based catalysts are effective in HDO reactions due to their oxophilic nature and ability to catalyze hydrogenation. greencarcongress.comacs.org
Bimetallic catalysts containing rhenium, such as Ir-ReOₓ/SiO₂, have been successfully used for the HDO of furanic compounds (derived from cellulose (B213188) and hemicellulose) to produce jet-fuel-range alkanes under mild conditions. greencarcongress.com These catalysts can achieve high yields (82–99%) of C₁₂–C₁₅ alkanes and can be regenerated and reused. greencarcongress.com The reaction pathway involves the hydrogenation of furan (B31954) rings followed by ring-opening and subsequent deoxygenation. greencarcongress.com Similarly, carbon-supported platinum-rhenium (Pt-Re/C) catalysts have been investigated for the HDO of lignin-derived compounds like isoeugenol. acs.org The addition of rhenium to noble metal catalysts often enhances their HDO activity. acs.org
Mechanistic Insights into Catalysis by this compound and Related Species
Understanding the active species and reaction mechanisms is fundamental to designing more efficient catalysts. In reactions catalyzed by rhenium compounds, the active species can vary depending on the reaction conditions and the support material.
The catalytically active species in reactions involving rhenium oxides are often debated and can depend on the specific transformation and reaction environment.
ReO₃ and Re₂O₇ : Rhenium heptoxide (Re₂O₇) is a well-known catalyst, particularly for olefin metathesis. core.ac.uk911metallurgist.com However, under certain conditions, it can be reduced or interact with supports and reactants to form other active species. For instance, in the dehydration of alcohols, mixed-valence rhenium nanoparticles have been identified as the true active species, formed from the decomposition of an intermediate benzyltrioxorhenium species, while Re₂O₇ itself was found to be inactive. tum.de Both ReO₃ and MTO have been identified as selective catalysts for the DODH of glycerol at low temperatures. researchgate.netrsc.org
Methyltrioxorhenium (MTO) : MTO is a versatile and highly active catalyst for a variety of reactions, including oxidations and alcohol transformations. acs.orgscispace.comcore.ac.uk In some reactions, MTO itself is the active species, while in others, it may be reduced in situ to form other active species like methyldioxorhenium (MDO). rsc.orgtum.de For example, in the dehydration of 1-phenylethanol, MTO was chosen as a more well-defined catalyst than Re₂O₇ to study the reaction mechanism. uu.nl
ReOₓ Clusters and Supported Species : On oxide supports like alumina (Al₂O₃) or ceria (CeO₂), rhenium oxide can exist as various surface species. On alumina, isolated dioxo (O=)₂ReO₂ species have been identified as the most stable surface structures. acs.org Two distinct types of surface ReO₄ species have been observed on alumina, with their reactivity in olefin metathesis depending on their specific anchoring sites on the support. acs.orgresearchgate.net For supported catalysts, the interaction with the support is crucial. For example, in the HDO of methanol, active Re-Fe-O mixed-oxide clusters were suggested to form on an α-Fe₂O₃ support. researchgate.net In the cleavage of lignin C-O bonds over ReOₓ/AC, the active species were suggested to be Re(IV)-Re(VI). rsc.org In some HDO reactions, partially reduced rhenium oxide (ReOₓ) species in combination with a noble metal like iridium are responsible for the high catalytic activity. ccspublishing.org.cngreencarcongress.com
The table below lists the compounds mentioned in this article and their corresponding PubChem CIDs.
Role of Rhenium Oxidation States (e.g., Re(VI) to Re(IV) Redox Cycle)
The catalytic activity of rhenium oxide-based catalysts is intrinsically linked to the ability of rhenium to exist in multiple oxidation states, facilitating redox cycles crucial for various chemical transformations. rsc.org While rhenium can adopt several oxidation states, the Re(VI) to Re(IV) redox couple is of particular interest in many catalytic processes. arxiv.org
In the selective oxidation of methanol to methylal, for instance, the redox capability of rhenium oxides, specifically the cycling between Re(VI)/Re(VII) and Re(IV), is suggested to be responsible for the catalytic performance. researchgate.net Experimental evidence from X-ray Photoelectron Spectroscopy (XPS) has shown that during the reaction, an increase in the peak intensity corresponding to Re(IV) occurs alongside a decrease in the intensity of Re(VI)-Re(VII) peaks. researchgate.net When oxygen is reintroduced, the Re(IV) is oxidized back to the higher oxidation states. researchgate.net This suggests a cycle where the higher oxidation states of rhenium are reduced during the oxidation of the substrate, and subsequently re-oxidized by an oxidizing agent.
The stability of different rhenium oxidation states is influenced by the reaction environment. acs.org Under reducing conditions, such as in a hydrogen-rich atmosphere typical for hydrogenation reactions, lower oxidation states might be expected. However, even under highly reducing conditions, rhenium species with lower formal oxidation states (0 to +4) can be less favorable than higher oxidation state hydride species. acs.org The reducibility of rhenium species is also strongly dependent on the support material. rsc.orgrsc.org For example, the valency of Re species on supports like TiO2, SiO2, and Al2O3 begins to decrease under H2 reduction in the 200–400 °C range, whereas on MgO, this occurs at temperatures above 500 °C. rsc.orgrsc.org
The oxidation of metallic rhenium on a γ-Al2O3 support demonstrates the transition between different oxidation states. researchgate.net Exposure to air at room temperature can lead to the oxidation of metallic Re to Re(IV), Re(VI), and Re(VII) species. researchgate.net At higher temperatures (e.g., 300°C), the oxidation proceeds further, primarily to Re2O7, which contains Re(VII), though some Re(IV) and Re(VI) species may persist. researchgate.net This facile transition between oxidation states is a key feature of rhenium's catalytic versatility.
Acidic and Redox Properties of Rhenium Oxide Catalysts
Rhenium oxide catalysts are characterized by a combination of acidic and redox properties, which are fundamental to their catalytic activity in a variety of reactions. researchgate.netrsc.orgresearchgate.netmdpi.com These dual functionalities allow them to catalyze complex transformations that may involve both acid-catalyzed and redox steps.
The redox properties are primarily attributed to the accessible range of rhenium oxidation states. rsc.org As discussed in the previous section, the ability of rhenium to cycle between different oxidation states, such as Re(VII), Re(VI), and Re(IV), enables it to participate in oxidation-reduction reactions. researchgate.net This redox capability is crucial for reactions like the selective oxidation of methanol, where rhenium species are believed to facilitate the initial oxidation step. researchgate.net
The combination of acidic and redox functionalities makes rhenium oxide catalysts bifunctional. researchgate.net In some proposed mechanisms, different oxidation states of rhenium are responsible for different catalytic functions. For example, it has been suggested that Re(IV) species facilitate the oxidation step, while the oxidized Re(VII) species act as acidic sites for a subsequent condensation or acetalization step. researchgate.net This bifunctional nature is a significant advantage, allowing for multi-step reactions to be carried out with a single catalyst system.
Proposed Reaction Mechanisms (e.g., Concerted Processes, Carbocation Intermediates, Nucleophilic Pathways)
The reaction mechanisms for transformations catalyzed by rhenium oxides are diverse and depend on the specific reaction and catalyst system. Several pathways have been proposed, including concerted processes, mechanisms involving carbocation intermediates, and nucleophilic pathways.
Carbocation Intermediates: In reactions such as the dehydration and amination of alcohols catalyzed by methylthis compound (MTO), a mechanism involving carbocation intermediates has been suggested. acs.orgresearchgate.net The rhenium center, acting as a Lewis acid, can coordinate to the hydroxyl group of an alcohol, facilitating its departure as a water molecule and generating a carbocationic species. unl.edu This electrophilic intermediate is then susceptible to attack by a nucleophile, which can be another alcohol molecule (leading to ether formation), an amine (leading to an aminated product), or it can undergo elimination to form an olefin. acs.orgunl.edu The formation of a reactive electrophilic carbocation-like ion-pair is proposed to occur after an initial exchange of the Re(VII) center with the alcohol. unl.edu
Concerted Processes: For some reactions, a concerted mechanism is considered a plausible alternative. In this type of mechanism, bond-making and bond-breaking occur simultaneously, avoiding the formation of discrete intermediates like carbocations. acs.org This pathway has also been proposed for alcohol dehydration and related reactions catalyzed by MTO. acs.org
Nucleophilic Pathways: Nucleophilic attack is a key step in many reactions catalyzed by rhenium complexes. The role of the rhenium catalyst is often to activate a substrate, making it more susceptible to attack by a nucleophile. For instance, the soft Lewis acidity of low-valent rhenium carbonyl complexes can activate unsaturated hydrocarbons like alkynes and alkenes. researchgate.net This coordination to the rhenium center renders the π-system electrophilic and prone to attack by various carbon, nitrogen, and oxygen nucleophiles. researchgate.net In the substitution of hemiacetals, Re(VII) oxides catalyze the reaction with a wide range of oxygen, sulfur, nitrogen, and carbon nucleophiles. unl.edu The catalyst facilitates the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleophile. unl.edu The efficiency of these nucleophilic substitution reactions can be dependent on the nature of the nucleophile itself. researchgate.net
Supported Rhenium Oxide Catalysts
Support Materials (e.g., Alumina, Iron Oxides, Zeolites, Titania)
A variety of materials are used as supports for rhenium oxide catalysts, with the choice depending on the desired catalytic application. Common support materials include:
Alumina (Al₂O₃): γ-Alumina is a widely used support. researchgate.netacs.orgacs.org Rhenium oxide supported on alumina has been studied for reactions like olefin metathesis and the oxidation of metallic rhenium. researchgate.netmdpi.com The interaction between rhenium species and alumina can be strong, influencing the dispersion and stability of the catalyst. researchgate.net
Iron Oxides (Fe₂O₃): Rhenium oxides supported on α-Fe₂O₃ and γ-Fe₂O₃ have shown high activity and selectivity for the catalytic synthesis of methylal from methanol. researchgate.net It is suggested that active Re-Fe-O mixed-oxide clusters can form on these supports. researchgate.net
Zeolites: Zeolites, with their well-defined microporous structures, are attractive supports. mdpi.com ZSM-5 zeolite-supported rhenium catalysts have been found to be active for the selective oxidation of benzene to phenol. mdpi.com The encapsulation of rhenium oxide clusters within zeolite pores can lead to highly stable catalysts. mdpi.com
Titania (TiO₂): Titania is another common support material for rhenium catalysts, used in applications like Fischer-Tropsch synthesis (as a support for Co-Re catalysts) and selective oxidation. rsc.orgresearchgate.net The interaction between rhenium and titania can lead to a high degree of dispersion of the rhenium species. acs.orgfigshare.com
Other support materials that have been investigated include silica (B1680970) (SiO₂), zirconia (ZrO₂), niobia (Nb₂O₅), magnesia (MgO), and vanadia (V₂O₅). rsc.orgrsc.orgacs.orgacs.org The properties of the support, such as its surface area, pore structure, and acidity, play a significant role in the performance of the final catalyst.
Dispersion and Aggregation Phenomena of Rhenium Species on Supports
The degree of dispersion of rhenium species on the support surface is a crucial factor influencing catalytic activity. High dispersion, ideally at the atomic or small cluster level, maximizes the number of accessible active sites. acs.orgmdpi.com
The dispersion of rhenium is strongly influenced by the choice of support material. acs.orgacs.orgfigshare.com For instance, rhenium tends to be highly dispersed on supports like TiO₂, V₂O₅, ZrO₂, Nb₂O₅, and CeO₂, while it is more prone to aggregation on SiO₂, Al₂O₃, and MgO. acs.orgacs.orgfigshare.com This difference in dispersion behavior is related to the electronic properties of the support and its interaction with rhenium. rsc.orgacs.orgfigshare.com
At low loadings, rhenium oxide can form a two-dimensional monolayer of tetrahedral ReO₄ species on the support. researchgate.net As the loading increases, aggregation can occur, leading to the formation of ReOx clusters and eventually crystalline ReO₂ or Re₂O₇. researchgate.netresearchgate.net For example, on α-Fe₂O₃, rhenium oxides are dispersed as tetrahedral ReO₄ species up to a monolayer at 0.7 wt% Re loading, with active Re-Fe-O mixed-oxide clusters forming above 1 wt% Re. researchgate.net At loadings above 6 wt%, ReO₂ crystallites were observed. researchgate.net
The preparation method and subsequent treatments, such as calcination temperature, also play a role in the dispersion. High temperatures can sometimes lead to the spreading of rhenium oxide species on the support surface, but can also cause sintering and loss of dispersion. researchgate.net
Metal-Support Interactions and their Catalytic Implications
The interactions between the supported rhenium species and the oxide support, known as metal-support interactions (MSIs), are critical in determining the catalyst's structure, stability, and catalytic behavior. rsc.orgrsc.orgacs.orgfigshare.com
The strength of the MSI is governed by the electronic properties of both the metal and the support. rsc.orgacs.orgfigshare.com Specifically, the electron affinity of the oxide support and the work function of rhenium are key parameters. rsc.orgacs.orgfigshare.com Supports with a high electron affinity, such as TiO₂, V₂O₅, and CeO₂, can accept electrons from rhenium, inducing a strong MSI. rsc.orgacs.orgfigshare.com This strong interaction leads to a high adsorption energy for rhenium, which in turn promotes a high degree of dispersion and inhibits aggregation. acs.orgfigshare.com Conversely, supports with a lower electron affinity, like MgO and Al₂O₃, exhibit weaker MSIs, resulting in a greater tendency for rhenium to aggregate. rsc.org
These interactions have significant catalytic implications:
Activity and Selectivity: By influencing the dispersion and electronic state of the rhenium, MSIs can directly impact the catalyst's activity and selectivity. rsc.org Strong MSIs can create highly active and selective catalytic sites.
Reducibility: The MSI affects how easily the rhenium oxide species can be reduced. rsc.orgrsc.orglehigh.edu For example, surface rhenium oxide species on TiO₂ are more reducible than those on Al₂O₃, which is attributed to the difference in the strength of the Re-O-support bond. lehigh.edu
Stability: Strong MSIs can anchor the rhenium species to the support, preventing sintering and deactivation, thus enhancing the catalyst's stability. rsc.org For instance, Re(VII) species can be firmly bonded to alumina surfaces even at high temperatures. researchgate.net The support can also prevent the sublimation of rhenium oxides. researchgate.net
Advanced Materials Applications of Rhenium Trioxide
Thin Film Applications
The distinct properties of rhenium trioxide thin films make them suitable for several sophisticated applications, ranging from optical modulation to enhancing the performance of electronic devices.
Electrochromic Devices
This compound is a material of interest for electrochromic devices, which can dynamically change their optical properties with the application of an electrical voltage. The electrochromic behavior in ReO₃ is linked to its ability to undergo reversible ion insertion and extraction. nih.gov Specifically, the localized surface plasmon resonance (LSPR) properties observed in nanostructured ReO₃ facilitate this dynamic optical modulation. nih.govnih.gov This process allows for the control of light transmission, making ReO₃ nanostructures potential candidates for applications like smart windows. nih.gov
While tungsten trioxide (WO₃) is a more widely known electrochromic material, ReO₃ presents unique characteristics. nih.goveasychem.org The crystal structure of WO₃ is often described as a distorted this compound structure. easychem.org The metallic nature and high electronic conductivity of ReO₃ are central to its function in these devices. nih.govnih.gov The open cubic crystal structure of ReO₃ is conducive to hydrogen intercalation, which generates disordered solid phases with protonic conductivity, a key aspect of its electrochromic functionality. nih.govnih.gov
Liquid Crystal Cells and Electro-Optical Response Rectification
This compound thin films have been successfully integrated into asymmetric nematic liquid crystal cells to modify their electro-optical behavior. nih.govnih.gov Due to its high electronic conductivity and the protonic conductivity that arises from hydrogen intercalation, ReO₃ films act as active layers. nih.govnih.gov When deposited on standard indium tin oxide (ITO) coated glass substrates within these cells, ReO₃ films demonstrate a significant capability to rectify the electro-optical response. nih.govnih.gov This rectification is comparable to the performance observed with tungsten trioxide films, highlighting ReO₃'s potential in advanced display and optical switching technologies. nih.govnih.govnih.gov The phenomenon is attributed to the mixed (ionic and electronic) conduction properties of the oxide layer.
Enhancement of Surface Conductivity (e.g., on Hydrogenated Diamond Surfaces)
A significant application of this compound thin films is in the surface charge-transfer doping of hydrogenated diamond (H-diamond). nih.govnih.gov This process is crucial for developing high-performance diamond-based electronic devices. nih.gov Applying a single monolayer of ReO₃ to an H-diamond surface enhances its p-type sheet conductivity and improves its thermal stability. nih.govnih.gov
Research has shown that transfer doping with ReO₃ results in a consistent sheet hole carrier concentration and notable thermal robustness. nih.gov This enhancement of conductivity and temperature stability surpasses that of many previously used surface electron acceptor materials. nih.govnih.gov
Table 1: Surface Doping Performance on Hydrogenated Diamond
| Surface Acceptor | Sheet Carrier Concentration (cm⁻²) | Thermal Stability (°C) |
|---|---|---|
| This compound (ReO₃) | ~3 × 10¹³ | up to 450 |
| Tungsten Trioxide (WO₃) | up to 2.52 × 10¹⁴ | - |
Data sourced from Hall effect measurements at room temperature. nih.gov
Nanomaterial Applications
When synthesized at the nanoscale, this compound exhibits emergent properties that are not present in its bulk form, opening up new avenues for its use in plasmonics and photonics.
Localized Surface Plasmon Resonance (LSPR) in this compound Nanocrystals
This compound in its nanocrystalline form is metallic in nature, which allows it to support localized surface plasmon resonance (LSPR), a phenomenon involving the collective oscillation of free electrons. nih.govwikipedia.org This property is a direct result of the free electron density created by the extra d-electron in each ReO₃ unit, which resides in the conduction band. wikipedia.orgnih.gov
Colloidal synthesis methods, such as hot-injection routes, have been developed to produce ReO₃ nanocrystals. wikipedia.org These nanocrystals exhibit distinct absorption bands. nih.govwikipedia.orgnih.gov The LSPR properties of ReO₃ nanocrystals can be tuned by controlling their size; for instance, as particle size increases from 8.5 nm to 32 nm, the SPR peak can be tuned from 490 nm to 540 nm. americanelements.com
Table 2: Experimentally Observed Absorption Bands in ReO₃ Nanocrystals
| Wavelength (nm) | Energy (eV) | Attribution |
|---|---|---|
| ~590 | ~2.1 | Localized Surface Plasmon Resonance (LSPR) |
| ~410 | ~3.0 | Interband Absorptions |
Data from spectroscopic analysis and confirmed by Mie theory simulations. nih.govwikipedia.orgnih.gov
The LSPR in ReO₃ nanocrystals facilitates dynamic optical modulation as the material undergoes electrochemical charging and discharging through ion insertion (e.g., with lithium or tetrabutylammonium (B224687) ions) and de-insertion. nih.govnih.gov This reversible modulation was not previously reported for the bulk material and highlights the importance of nanostructuring. nih.govnih.gov
Photonic Devices and Tunable Bandgap Materials
This compound nanoparticles are considered promising materials for photonic devices. americanelements.comnih.gov Research involving the production of nanoparticles via femtosecond pulsed laser ablation has shown that pure ReO₃ nanoparticles have a wide bandgap of 4.36 eV, while a mixture of Re/ReO₃ nanoparticles has a bandgap of 4.71 eV. americanelements.comnih.gov These broad bandgap values suggest potential applications in various photonic systems, including sensors, diodes, and solar cells. nih.gov
Furthermore, the structural similarity between ReO₃ and other transition metal oxides, such as tungsten trioxide (WO₃), allows for the creation of solid solutions (e.g., ReₓW₁₋ₓO₃). nih.gov Since WO₃ is a well-known electrochromic material with a wide band gap and ReO₃ is a "covalent metal," their solid solutions are expected to have tunable electronic and optical properties. nih.gov This capability to engineer the material's properties is of significant academic and industrial interest for creating novel tunable bandgap materials for advanced photonic applications. nih.gov The ability to tune material properties by forming such composites opens pathways for designing materials with customized characteristics for specific device requirements.
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 102110 nih.goveasychem.orgwikipedia.orgfishersci.com |
| Tungsten trioxide | 14811 nih.govnih.govwikipedia.orgfishersci.fiereztech.com |
| Rhenium heptoxide | 123106 nih.govnih.govwikipedia.orgcenmed.comfishersci.no |
| Rhenium dioxide | 82847 wikipedia.orgnih.govereztech.comnist.gov |
| Perrhenic acid | 83718 americanelements.comnih.govontosight.aiereztech.comfishersci.pt |
| Indium tin oxide | 16213631 nih.govlabsolu.cafishersci.nogovinfo.gov |
| Lithium | 3028194 nih.govnih.govwikipedia.orgamericanelements.comwikipedia.org |
Composite Materials and Heterostructures
The structural and electronic properties of this compound make it an excellent component for creating advanced composite materials and heterostructures with tailored functionalities.
This compound (ReO₃) and tungsten trioxide (WO₃) both possess perovskite-type crystal structures, which facilitates the formation of solid solutions (ReₓW₁₋ₓO₃). nih.govacs.orglu.lv While ReO₃ is a "covalent metal" with high electrical conductivity, WO₃ is a wide-bandgap insulator known for its electrochromic properties. nih.govchalcogen.ro By creating solid solutions of these two oxides, it is possible to tune the electronic and optical properties of the resulting material. lu.lv
The formation of ReₓW₁₋ₓO₃ solid solutions has been achieved through methods like reactive DC magnetron sputtering followed by annealing. nih.govacs.org This approach allows for the production of alloys with a high rhenium content (greater than 50%) at moderate temperatures. nih.govlu.lv First-principles density functional theory (DFT) calculations predict that these solid solutions possess metallic conductivity, a finding confirmed by experimental measurements. nih.govresearchgate.net The conductivity of the film correlates with the rhenium content. nih.gov Furthermore, the addition of tungsten to ReO₃ induces a tetragonal distortion of the crystal lattice. nih.govresearchgate.net The ability to vary the Re content over a wide range provides a pathway for fine-tuning the properties of ReO₃–WO₃ materials for potential applications. nih.gov
In addition to solid solutions, layered heterostructures of ReO₃ and WO₃ have been fabricated, offering distinct properties from their mixed-phase counterparts. These heterostructures, consisting of distinct layers of ReO₃ and WO₃, can be produced by techniques such as reactive DC magnetron sputtering. nih.govacs.org The order of deposition (i.e., WO₃/ReO₃ or ReO₃/WO₃) and subsequent annealing treatments influence the final structure and properties. nih.gov
In layered WO₃/ReO₃ thin films, X-ray diffraction analysis has revealed the presence of separate cubic ReO₃ and monoclinic WO₃ phases. nih.gov During annealing, diffusion of rhenium oxide through the tungsten trioxide layer can occur, leading to the formation of mixed phases at the interface or throughout the film. nih.gov The properties of these layered structures are of interest for applications in electrochromics and transparent electronics. lu.lv
Core-shell nanoparticles are a significant class of nanomaterials where a core of one material is coated with a shell of another, leading to synergistic or novel properties. rsc.org Metallic ReO₃ nanoparticles have been successfully used as cores to create various core-shell structures. iisc.ac.inrsc.org The synthesis typically involves preparing ReO₃ nanoparticles first, then using them as seeds for the deposition of the shell material. ias.ac.in
ReO₃@Au and ReO₃@Ag : These core-shell nanoparticles, with a metallic shell of gold or silver, are prepared by the reduction of metal salts (like HAuCl₄ or AgNO₃) onto the ReO₃ nanoparticle seeds. rsc.orgresearchgate.netrsc.org These structures exhibit composite plasmon absorption bands that include contributions from both the ReO₃ core and the noble metal shell. rsc.orgresearchgate.net The position and intensity of these plasmon bands can be tuned by altering the size of the ReO₃ core and the thickness of the shell. researchgate.net X-ray diffraction patterns confirm the crystalline nature of the metallic shells. rsc.orgresearchgate.net These plasmonic core-shell nanoparticles are promising for sensor applications. tubitak.gov.trias.ac.in
ReO₃@SiO₂ : Silica-shelled ReO₃ nanoparticles are typically synthesized via the hydrolysis of organometallic precursors, such as tetraethyl orthosilicate (B98303) (TEOS), over the ReO₃ core nanoparticles in a sol-gel process. rsc.orgresearchgate.net The silica (B1680970) shell is generally amorphous. csic.es The presence of the dielectric silica shell leads to a shift in the plasmon band of the ReO₃ core, with the magnitude of the shift dependent on the refractive index of the shell material. rsc.orgresearchgate.net ReO₃ nanoparticles can be uniformly distributed within a silica matrix, creating stable, porous materials suitable for applications like photocatalysis. csic.esuchile.cl Studies have shown that ReO₃/SiO₂ composites exhibit moderate photocatalytic activity for the degradation of methylene (B1212753) blue. csic.esuchile.cl
ReO₃@TiO₂ : Similar to silica shells, titania (TiO₂) shells can be formed on ReO₃ cores through the hydrolysis of a titanium precursor. rsc.orgresearchgate.net Characterization has shown that the TiO₂ shell often has an anatase structure, even if it appears amorphous in XRD patterns. researchgate.net The Raman spectrum of ReO₃@TiO₂ core-shell nanoparticles shows characteristic bands of anatase TiO₂. researchgate.net These core-shell particles also exhibit a blue-shift in the plasmon band. researchgate.net The combination of a plasmonic core with a semiconducting shell like TiO₂ is of interest for enhancing photocatalytic activity.
Interactive Data Table: ReO₃ Core-Shell Nanoparticle Synthesis and Properties
| Core-Shell Type | Shell Material Precursor | Synthesis Method | Key Property | Reference |
| ReO₃@Au | HAuCl₄ (Auric acid) | Reduction with trisodium (B8492382) citrate | Composite plasmon absorption | rsc.orgias.ac.inresearchgate.net |
| ReO₃@Ag | AgNO₃ (Silver nitrate) | Reduction with trisodium citrate | Composite plasmon absorption | ias.ac.inresearchgate.netrsc.org |
| ReO₃@SiO₂ | TEOS (Tetraethyl orthosilicate) | Sol-gel hydrolysis | Plasmon band shift, photocatalytic activity | rsc.orgresearchgate.netcsic.es |
| ReO₃@TiO₂ | Titanium precursor | Hydrolysis | Anatase shell, plasmon band shift | rsc.orgresearchgate.netresearchgate.net |
Electrochemical Applications
The unique crystal structure and electronic properties of this compound also make it a material of interest for electrochemical energy storage.
This compound can serve as a host material for the intercalation of lithium ions, a fundamental process in the operation of lithium-ion batteries. wikipedia.org The crystal structure of ReO₃ is open and perovskite-related, which provides pathways for ion diffusion and sites for ion insertion. researchgate.netresearchgate.net Current designs for lithium-ion batteries often use a transition metal oxide as the cathode (positive electrode) for Li⁺ intercalation. dergipark.org.tr
The electrochemical insertion of lithium into ReO₃ has been studied in detail. acs.org ReO₃ can reversibly intercalate lithium ions, with the rhenium centers undergoing redox reactions. wikipedia.orgacs.org However, the process is accompanied by significant structural transformations. acs.org Upon lithiation, the cubic structure of ReO₃ undergoes multiple phase changes that involve the correlated twisting and tilting of the ReO₆ octahedra. acs.org
These structural distortions generate considerable strain within the lattice, which leads to poor long-term cycling stability and a significant loss of capacity, particularly when more than 0.35 equivalents of Li ions are intercalated. acs.org While the material maintains its metallic character throughout lithiation, the large strains from the phase transformations are detrimental to its performance as a high-performance battery cathode. acs.org Despite its high theoretical capacity, this structural instability currently limits its practical application in commercial lithium-ion batteries. acs.orgucl.ac.uk Research into related ReO₃-type structures, such as TiNb₂O₇ and Nb₃O₇F, continues to explore their potential as electrode materials, aiming to overcome these stability challenges. researchgate.netresearchgate.netacs.org
Structural Transformations and Strain Generation during (De)lithiation
The process of lithium ion insertion and removal in this compound (ReO₃) induces significant structural changes and strain, which are critical factors in its performance as an intercalation host. acs.org Studies utilizing techniques such as operando X-ray diffraction and density functional theory (DFT) calculations have revealed that the cubic structure of ReO₃ undergoes multiple phase changes upon lithiation. acs.org These transformations are characterized by the correlated twisting of the rigid ReO₆ octahedral subunits. acs.org
Upon the insertion of lithium ions, ReO₃ transitions through several phases. acs.org This process begins with the initial cubic structure and proceeds through various distorted configurations as the lithium content (x in LiₓReO₃) increases. acs.org These complex structural distortions generate considerable strain within the material's lattice. acs.org The strain manifests as substantial changes to the unit-cell parameters, ultimately leading to exceptionally poor long-term cyclability for ReO₃ as a battery material. acs.orgacs.org
Notably, research indicates that these phase transformations and the associated strain are a result of local strains within the lattice rather than being exclusively driven by polaronic effects. acs.org Even though ReO₃ maintains its metallic character throughout the lithiation process, the mechanical stress from the twisting octahedra is significant enough to cause capacity fade. acs.org This highlights that understanding and mitigating lattice strain are crucial for designing stable electrode materials, as these deformations are not solely linked to the electronic transport mechanism (i.e., polaron migration) often seen in semiconducting oxides. acs.org
Spintronic and Topological Device Concepts
Theoretical research has identified rhenium-based halides as promising candidates for next-generation spintronic and topological devices, owing to their predicted intrinsic magnetic and topological properties. researchgate.netrsc.org
Intrinsic Ferromagnetism in Rhenium-Based Halides
Two-dimensional (2D) materials with robust intrinsic ferromagnetism are highly sought after for spintronic applications. rsc.org Density functional theory (DFT) calculations predict that layered 5d transition-metal heavier halides, specifically rhenium trihalides like ReBr₃ and ReI₃, are candidates for hosting intrinsic ferromagnetism. researchgate.netrsc.orgrsc.org These materials are predicted to exhibit high spin polarization and high Curie temperatures (Tc), with theoretical stability that suggests they are experimentally feasible. researchgate.netrsc.org
The magnetism in these materials arises from a combination of direct exchange and superexchange interactions. nih.gov For instance, in certain phases, the overlap of isolated d orbitals in rhenium atom trimers can lead to ferromagnetic coupling. nih.gov This intrinsic ferromagnetism is a key requirement for breaking time-reversal symmetry, a necessary condition for observing certain topological phenomena like the Quantum Anomalous Hall effect. rsc.org The development of materials that are intrinsically ferromagnetic, rather than requiring external magnetic fields or doping, is a significant step toward practical spintronic devices. nih.gov
Quantum Anomalous Hall (QAH) Effect in Rhenium Trihalides
The synergy between intrinsic ferromagnetism and strong spin-orbit coupling (SOC) in 2D materials can produce a topologically nontrivial insulating state, known as the Quantum Anomalous Hall (QAH) state. rsc.org This state is characterized by a nonzero Chern number and supports dissipationless charge transport along its edges, making it highly desirable for low-energy consumption electronics. rsc.org
First-principles calculations have identified monolayer rhenium trihalides as potential QAH insulators. researchgate.netdntb.gov.uaresearchgate.net The strong spin-orbit coupling inherent to the heavy rhenium atom is crucial for inducing a significant band gap. researchgate.netrsc.org For example, the electronic structure of a ReI₃ monolayer is predicted to be topologically nontrivial, with a large calculated Chern number (C = -4). researchgate.netrsc.org The SOC in the ReI₃ monolayer opens a band gap, which is a prerequisite for the QAH effect. rsc.org Further analysis, including the calculation of anomalous Hall conductivity and the identification of chiral edge states, provides compelling theoretical evidence for the potential realization of the QAH effect in heavier rhenium trihalides. researchgate.netrsc.org
Future Research Directions and Emerging Paradigms for Rhenium Trioxide
Development of Novel and Sustainable Synthetic Routes for Rhenium Trioxide
The development of new and sustainable methods for synthesizing this compound is a critical area of future research. Traditional synthesis often involves the reduction of rhenium(VII) oxide (Re₂O₇) with reagents like carbon monoxide at elevated temperatures, or the decomposition of ammonium (B1175870) perrhenate (B82622). wikipedia.orgmdpi.com These methods can be energy-intensive and may not offer precise control over the material's morphology and properties.
Future research will likely focus on more environmentally friendly and efficient synthetic strategies. This includes exploring lower-temperature and solution-based routes, such as solvothermal and hydrothermal methods, which have shown promise in producing Rhenium oxide nanoparticles. researchgate.net Colloidal synthesis, employing a "soft" reduction of Re₂O₇ using ethers, presents another innovative approach to produce nanocrystals of ReO₃. acs.org These methods offer better control over particle size and dispersibility, which are crucial for catalytic and electronic applications.
Furthermore, there is a growing interest in green chemistry principles, which emphasize waste reduction and energy efficiency. rsc.org Research into using biomass-derived reducing agents or developing catalytic routes that minimize the use of harsh chemicals will be pivotal. rsc.orguu.nl The goal is to create synthetic pathways that are not only economically viable but also environmentally benign, paving the way for large-scale and sustainable production of this compound with tailored properties.
Advanced Characterization Techniques for In-Situ Monitoring of this compound Systems
To unlock the full potential of this compound, a deeper understanding of its dynamic behavior under operational conditions is essential. Future research will increasingly rely on advanced in-situ and operando characterization techniques to monitor ReO₃ systems in real-time. d-nb.infoiapchem.org These methods provide invaluable insights into structural transformations, electronic state changes, and reaction intermediates that are not observable with conventional ex-situ techniques. d-nb.info
Techniques such as in-situ X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful tools for probing the oxidation state and local coordination environment of rhenium atoms during catalytic reactions or electrochemical processes. d-nb.infolehigh.eduacs.org In-situ Raman and infrared (IR) spectroscopies can provide information about the vibrational modes of surface species and the interaction of ReO₃ with adsorbates. lehigh.edu
For studying nanomaterials, in-situ transmission electron microscopy (TEM) and scanning tunneling microscopy (STM) will be instrumental in visualizing morphological changes and surface dynamics at the atomic scale. researchgate.net The integration of these advanced characterization techniques will allow researchers to observe the catalyst in action, providing a direct correlation between its structure and activity. d-nb.info This knowledge is crucial for designing more efficient and stable this compound-based materials for a variety of applications.
Deeper Understanding of Structure-Property Relationships in this compound-Based Catalysts
This compound and its supported forms are known to be active catalysts for various chemical transformations, including olefin metathesis, selective oxidation, and amide reduction. wikipedia.orgmdpi.com A significant area of future research will be dedicated to unraveling the intricate structure-property relationships that govern their catalytic performance. mdpi.comresearchgate.net This involves understanding how factors like crystal phase, particle size, surface area, and the nature of the support material influence activity and selectivity. mdpi.comresearchgate.net
The interaction between this compound and the support material is a key aspect to explore. The support can affect the dispersion of the active rhenium species and their reducibility. lehigh.edu For instance, the catalytic selectivity in methanol (B129727) oxidation has been shown to be strongly dependent on the nature of the support. researchgate.net Future studies will likely employ a combination of experimental techniques and theoretical calculations to probe the nature of the Re-O-support interface and its role in catalysis.
Moreover, the effect of promoters and dopants on the catalytic properties of this compound will be a major focus. The discovery of the rhenium promotion effect in ethylene (B1197577) oxide catalysts highlights the potential for significant performance enhancements through the addition of other elements. shell.com Systematic studies on how different dopants modify the electronic structure and surface chemistry of ReO₃ will be crucial for the rational design of next-generation catalysts with superior activity, selectivity, and stability. mdpi.comresearchgate.net
Exploration of this compound in Quantum Materials and Topological Physics
The unique electronic structure of this compound, characterized by its metallic conductivity and d-electron configuration, makes it a fascinating candidate for exploration in the realm of quantum materials and topological physics. acs.orgresearchgate.net Topological materials exhibit exotic electronic states protected by symmetry, with potential applications in spintronics and quantum computing. ustc.edu.cnstanford.edunih.gov
Recent theoretical studies have predicted the existence of novel topological phases in rhenium-based oxides. For example, rhenium dioxide (ReO₂) has been proposed to be an "hourglass Dirac chain metal," a new class of topological matter. nih.gov While this is not ReO₃, it points to the potential for discovering intriguing quantum phenomena in related rhenium oxides. Future research will likely involve a synergistic approach combining theoretical predictions with experimental synthesis and characterization to search for and verify topological states in this compound and its derivatives.
The ability to tune the electronic properties of this compound through doping, strain, and intercalation of other atoms opens up avenues for engineering its quantum behavior. wikipedia.org For instance, the intercalation of lithium ions into the ReO₃ lattice is known to modify its electronic and structural properties. wikipedia.org Investigating how these modifications affect the topological nature of the material will be a key research direction. The exploration of this compound in this context could lead to the discovery of new quantum phenomena and pave the way for its use in next-generation electronic devices. ustc.edu.cnstanford.edu
Integration of this compound in Next-Generation Energy Storage and Conversion Devices
The growing demand for clean and sustainable energy has spurred research into advanced materials for energy storage and conversion. ntt-review.jp this compound's metallic conductivity and electrochemical activity make it a promising material for such applications. americanelements.com Future research will focus on integrating ReO₃ into next-generation energy storage devices like batteries and supercapacitors, as well as for energy conversion applications such as electrocatalysis. dntb.gov.uaresearchgate.net
In the context of energy storage, this compound's ability to undergo intercalation reactions with ions like lithium suggests its potential as an electrode material. wikipedia.org While lithium rhenium oxide has been explored as a sacrificial material for pre-lithiation in lithium-ion capacitors, further research is needed to investigate the cycling stability and rate capability of ReO₃-based electrodes. researchgate.net Rhenium disulfide, a related compound, has already shown promise in supercapacitors, indicating the potential of rhenium-based materials in this area. researchgate.net
For energy conversion, this compound and its composites are being investigated as electrocatalysts for reactions like the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are crucial for water splitting to produce hydrogen fuel. acs.org The redox capability of rhenium oxides is considered responsible for their catalytic performance. acs.org Future work will aim to enhance the efficiency and durability of ReO₃-based electrocatalysts, possibly through nanostructuring, doping, or creating composites with other materials. nih.gov
Multi-Scale Computational Modeling and Data-Driven Approaches for this compound Discovery
The complexity of the physical and chemical processes involving this compound necessitates the use of advanced computational tools. kuleuven.be Multi-scale computational modeling, which bridges different length and time scales from the atomic to the macroscopic level, will be instrumental in gaining a comprehensive understanding of ReO₃-based systems. arxiv.orgresearchgate.net This approach allows for the simulation of material properties, reaction mechanisms, and device performance, providing insights that are often difficult to obtain through experiments alone. kuleuven.be
Future research will leverage a hierarchy of computational methods, from quantum mechanical calculations like density functional theory (DFT) to study electronic structure and reaction pathways, to larger-scale methods like molecular dynamics and phase-field modeling to simulate material evolution and device behavior. kuleuven.bempg.de These models can help in predicting the properties of new this compound-based materials and in optimizing their performance for specific applications.
In parallel, data-driven approaches, including machine learning and artificial intelligence, are emerging as powerful tools for materials discovery and design. mpg.de By analyzing large datasets from experiments and computations, these methods can identify hidden correlations and predict the properties of new materials. inl.gov The integration of multi-scale modeling with data-driven techniques will create a powerful framework for accelerating the discovery and development of novel this compound materials with tailored functionalities for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
